molecular formula C19H16O4 B2936809 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 831235-82-6

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Numéro de catalogue: B2936809
Numéro CAS: 831235-82-6
Poids moléculaire: 308.333
Clé InChI: AAFHFUJTODSQAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.333. The purity is usually 95%.
BenchChem offers high-quality 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,3,6-trimethylphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-11-8-9-12(2)17(13(11)3)23-19(21)15-10-14-6-4-5-7-16(14)22-18(15)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFHFUJTODSQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Executive Summary: The coumarin, or 2H-chromen-2-one, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This guide delineates a comprehensive strategy for the synthesis, purification, and characterization of a novel derivative, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By combining the privileged coumarin-3-carboxylic acid core with a sterically hindered and lipophilic 2,3,6-trimethylphenyl moiety, this molecule represents a unique exploration of chemical space. Such structural modifications are hypothesized to influence pharmacokinetic profiles and modulate biological efficacy, presenting a compelling candidate for screening in drug discovery programs, particularly in oncology, infectious diseases, and inflammatory conditions.[2][3][4] This document provides the detailed experimental protocols and analytical frameworks necessary for its synthesis and validation, serving as a foundational resource for researchers in organic synthesis and drug development.

Introduction to the Target Molecule

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Coumarins are a class of benzopyrone compounds widely distributed in nature and renowned for their diverse and significant pharmacological properties.[5][6] This versatile scaffold is associated with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][7] The inherent bioactivity, coupled with a rigid structure amenable to functionalization, makes coumarin an ideal starting point for the design of novel therapeutic agents.[8] The C-3 position of the coumarin ring is particularly important for derivatization, with carboxylic acid and its ester derivatives serving as critical intermediates for creating more complex and potent molecules.[9][10]

Rationale for 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

The strategic design of the title compound involves the esterification of the well-established coumarin-3-carboxylic acid with 2,3,6-trimethylphenol. This choice is deliberate; the introduction of the bulky and lipophilic 2,3,6-trimethylphenyl group is intended to achieve several objectives:

  • Modulate Lipophilicity: Increase the molecule's affinity for lipid environments, potentially enhancing cell membrane permeability and altering its pharmacokinetic profile.

  • Introduce Steric Hindrance: The methyl groups may influence the molecule's binding orientation with biological targets and could provide steric shielding against metabolic degradation, potentially increasing its biological half-life.

  • Explore New Structure-Activity Relationships (SAR): Create a novel chemical entity whose unique three-dimensional structure could lead to new or enhanced interactions with biological targets.

Chemical Structure and Physicochemical Properties

Molecular Structure Analysis

The molecule consists of two primary structural units linked by an ester functional group:

  • 2-oxo-2H-chromene: A bicyclic system composed of a benzene ring fused to an α-pyrone ring. This core is largely planar.[11]

  • 2,3,6-trimethylphenyl: A substituted aromatic ring.

The ester linkage between the coumarin C-3 carboxylate and the phenolic oxygen of 2,3,6-trimethylphenol is the central connection. Due to steric repulsion from the ortho-methyl groups on the phenyl ring, a significant dihedral angle is expected between the plane of the coumarin system and the plane of the phenyl ring, resulting in a non-planar overall molecular conformation.[12][13]

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.36 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
LogP (Predicted) ~4.5 - 5.0
Appearance Expected to be a crystalline solid

Proposed Synthetic Strategy

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is most effectively achieved through a two-stage process. First, the core intermediate, 2-oxo-2H-chromene-3-carboxylic acid, is synthesized. This is followed by its esterification with 2,3,6-trimethylphenol.

Overview of the Synthetic Pathway

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Salicylaldehyde->inv1 DiethylMalonate Diethyl Malonate DiethylMalonate->inv1 Acid_Intermediate 2-oxo-2H-chromene- 3-carboxylic Acid Acid_Intermediate->inv2 Phenol 2,3,6-Trimethylphenol Final_Product Target Compound: 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate Phenol->Final_Product 2. Esterification (Triethylamine, DCM) inv1->Acid_Intermediate 1. Knoevenagel Condensation (Piperidine, Ethanol) 2. Basic Hydrolysis (KOH) 3. Acidification (HCl) inv2->inv3 1. Thionyl Chloride (SOCl₂) (Acyl Chloride Formation) inv3->Final_Product 2. Esterification (Triethylamine, DCM)

Caption: Proposed two-stage synthesis of the target compound.

Step 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic Acid

This key intermediate is reliably prepared via a Knoevenagel condensation, a classic method for forming C=C bonds, followed by hydrolysis.[14][15] The reaction condenses salicylaldehyde with an active methylene compound, such as diethyl malonate, catalyzed by a weak base like piperidine.[14] This initially forms an ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

  • Knoevenagel Condensation:

    • To a 100 mL round-bottom flask, add salicylaldehyde (10.0 g, 81.9 mmol), diethyl malonate (14.5 g, 90.5 mmol), and absolute ethanol (40 mL).

    • Add piperidine (0.5 mL) as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the ethyl 2-oxo-2H-chromene-3-carboxylate.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Hydrolysis:

    • In a 250 mL round-bottom flask, suspend the crude ethyl ester (1.0 eq) in a mixture of ethanol (80 mL) and water (30 mL).

    • Add potassium hydroxide (KOH) (3.0 eq) and reflux the mixture for 2-3 hours until a clear solution is obtained.[14]

    • Cool the solution to room temperature and pour it slowly into a beaker containing 100 mL of cold 2M hydrochloric acid (HCl) with vigorous stirring.

    • A precipitate of 2-oxo-2H-chromene-3-carboxylic acid will form.

    • Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 60 °C. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Esterification with 2,3,6-Trimethylphenol

The most direct method for esterifying the coumarin-3-carboxylic acid with the sterically hindered 2,3,6-trimethylphenol is via an acyl chloride intermediate. This approach activates the carboxylic acid, facilitating the nucleophilic attack by the phenol.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq, e.g., 5.0 g) in thionyl chloride (SOCl₂) (20 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction proceeds.[13]

    • After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-oxo-2H-chromene-3-carbonyl chloride as an oil or low-melting solid, which is used immediately in the next step.

  • Esterification:

    • Dissolve the crude acyl chloride in dry dichloromethane (DCM) (40 mL) in a 250 mL flask under a nitrogen atmosphere and cool in an ice bath.

    • In a separate flask, dissolve 2,3,6-trimethylphenol (1.1 eq) and triethylamine (1.5 eq) in dry DCM (20 mL).

    • Add the phenol/triethylamine solution dropwise to the cold acyl chloride solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.[13]

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Structural Elucidation

Workflow for Isolation and Analysis

Characterization_Workflow cluster_analysis Structural Analysis Crude Crude Product (from Esterification) Col_Chrom Purification: Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Col_Chrom Recrystal Final Purification: Recrystallization Col_Chrom->Recrystal Pure_Prod Pure Crystalline Solid Recrystal->Pure_Prod NMR NMR Spectroscopy (¹H, ¹³C) Pure_Prod->NMR Characterization FTIR FTIR Spectroscopy Pure_Prod->FTIR Characterization HRMS Mass Spectrometry (HRMS) Pure_Prod->HRMS Characterization EA Elemental Analysis Pure_Prod->EA Characterization

Caption: Workflow for the purification and analysis of the final product.

Purification Protocol

The crude product is first purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. Fractions containing the pure product are combined and concentrated. Final purification is achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Spectroscopic Characterization

4.3.1 ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy is the primary tool for confirming the molecular structure.

Protocol:

  • Dissolve ~10-15 mg of the pure product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Predicted Spectral Data (in CDCl₃):

¹H NMR - Predicted Signals¹³C NMR - Predicted Signals
δ 8.5-8.7 ppm (s, 1H): H4 proton of the coumarin ring.[16]δ >160 ppm: Two C=O carbons (ester and lactone).[16]
δ 7.3-7.8 ppm (m, 4H): Aromatic protons of the coumarin ring.[9]δ 115-155 ppm: Aromatic and vinylic carbons.
δ 6.9-7.2 ppm (m, 2H): Aromatic protons of the trimethylphenyl ring.δ 50-60 ppm: Not applicable.
δ 2.1-2.4 ppm (s, 9H): Three distinct methyl (CH₃) singlets.δ 15-25 ppm: Three methyl (CH₃) carbons.

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups, particularly the two distinct carbonyl groups.

Protocol:

  • Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1750-1770 C=O stretch (ester carbonyl).[9]
~1710-1730 C=O stretch (lactone carbonyl).[9]
~1610, ~1570 C=C stretch (aromatic rings).[16]
~1100-1250 C-O stretch (ester linkage).
~2850-3000 C-H stretch (methyl groups).[9]

4.3.3 High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement, confirming the elemental formula of the synthesized compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Expected Result: The measured m/z for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated exact mass for C₂₀H₁₈O₄ within a 5 ppm error margin.

Potential Applications and Future Research

Screening for Biological Activity

Given the extensive biological profile of coumarin derivatives, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a prime candidate for broad biological screening.[2][3][12][17] Key areas for investigation include:

  • Anticancer Activity: Evaluation against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine cytotoxic and antiproliferative effects.[4]

  • Antimicrobial Activity: Screening against a range of Gram-positive and Gram-negative bacteria and fungal pathogens.[18][19]

  • Anti-inflammatory Activity: Assessment in cell-based assays for inhibition of inflammatory mediators like nitric oxide or pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies

This molecule serves as an excellent lead compound for further SAR studies. Future work could involve synthesizing a library of analogues by:

  • Varying the substitution pattern on the phenyl ring (e.g., different numbers or positions of methyl groups, or introduction of other functional groups like halogens or methoxy groups).

  • Modifying the coumarin core at the C-6 or C-7 positions.

These studies would provide critical insights into the structural requirements for biological activity and guide the development of more potent and selective agents.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and detailed characterization of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By leveraging established synthetic methodologies like the Knoevenagel condensation and acyl chloride-mediated esterification, this novel compound can be reliably prepared. The detailed analytical protocols ensure rigorous structural validation, establishing a solid foundation for its subsequent investigation in medicinal chemistry and drug discovery programs. This molecule represents a promising new entry into the vast and pharmacologically significant class of coumarin derivatives.

References

  • ResearchGate. (n.d.). Cinnamyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Maynooth University. (n.d.). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. MURAL. Retrieved from [Link]

  • MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • IUCr. (2012). 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). A method for the synthesis of 2,3,6-trimethylphenol.
  • PubChem. (n.d.). 6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Retrieved from [Link]

  • PubMed. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. Retrieved from [Link]

  • PMC. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Retrieved from [Link]

  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of coumarin by Pechman reaction - A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing coumarin and the derivatives thereof.
  • PMC. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Retrieved from [Link]

  • Michigan State University. (2015). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]

  • Der Pharma Chemica. (2024). Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthesis and characterization of nonlinear coumarin-functionalized liquid crystals incorporating chalcone and ester linkages. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological study of some new ester derivatives of coumarin. Retrieved from [Link]

  • PMC. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • Journal of the Turkish Chemical Society. (n.d.). 2H-chromen-3-yl)ethyl. Retrieved from [Link]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. Retrieved from [Link]

  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

Sources

Preclinical In Vitro Biological Evaluation of 2,3,6-Trimethylphenyl 2-Oxo-2H-Chromene-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale & Pharmacophore Dynamics

The 2-oxo-2H-chromene (coumarin) core is a highly privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological applications ranging from targeted anticancer therapies to broad-spectrum antimicrobial activities[1]. Functionalization at the C3 position to form a carboxylate ester introduces critical hydrogen-bond accepting capabilities.

By esterifying this position with a 2,3,6-trimethylphenyl moiety, the resulting compound—2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate—gains significant lipophilicity and steric bulk.

Causality Insight: The ortho (C2, C6) and meta (C3) methyl groups on the phenyl ring restrict the rotational freedom of the ester linkage. This rigidified, hydrophobic conformation serves two primary mechanistic purposes:

  • Metabolic Stability: The steric hindrance shields the ester bond from rapid, non-specific cleavage by plasma esterases, prolonging the half-life of the molecule in vitro and in vivo.

  • Target Selectivity: The lipophilic bulk enhances selective binding affinity for the hydrophobic pockets of membrane-bound, tumor-associated targets—specifically Carbonic Anhydrase (CA) isoforms IX and XII—over ubiquitous cytosolic off-targets like CA I and II[2].

Experimental Workflows & Mechanistic Pathways

To rigorously evaluate the biological activity of this compound, a multi-tiered in vitro screening pipeline is required.

Workflow A Compound Synthesis & Purification (>98%) B Physicochemical Profiling (Solubility, Stability) A->B C Enzymatic Assays (CA IX/XII Stopped-Flow) B->C D In Vitro Cytotoxicity (MTT/CellTiter-Glo) B->D E Mechanistic Studies (Apoptosis/ROS) C->E D->E

Figure 1: Preclinical in vitro evaluation workflow for coumarin-3-carboxylate derivatives.

The "Prodrug" Mechanism of CA IX Inhibition

Unlike classical sulfonamide inhibitors that directly coordinate the active-site zinc ion, coumarin-3-carboxylates act as suicide inhibitors. They undergo a unique CA-mediated hydrolysis, opening the lactone ring to form bulky 2-hydroxycinnamic acid derivatives[3]. These derivatives bind at the entrance of the active site cavity, physically occluding it and preventing CO2 substrate access.

Pathway Prodrug Coumarin-3-Carboxylate (Prodrug) Hydrolysis CA-Mediated Hydrolysis Prodrug->Hydrolysis Active Cinnamic Acid Derivative Hydrolysis->Active Target CA IX Active Site (Zn2+ Coordination) Active->Target Binds Effect Tumor Acidification Reversal Target->Effect Inhibits

Figure 2: Mechanism of CA IX inhibition by coumarin-3-carboxylate prodrugs.

Self-Validating Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydration Assay (Enzyme Inhibition)

To validate the inhibitory kinetics against CA IX/XII, a self-validating stopped-flow assay is utilized to monitor the pH drop resulting from CO2 hydration.

  • Reagent Preparation: Prepare human recombinant CA IX (10 nM final concentration) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 to maintain ionic strength.

  • Compound Dilution: Dissolve 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in 100% DMSO. Perform serial dilutions in buffer ensuring final DMSO remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using a stopped-flow spectrophotometer.

  • Signal Detection: Monitor the kinetic pH drop using Phenol Red indicator at 557 nm for 10–60 seconds.

  • System Validation: Include Acetazolamide (AAZ) as a positive control and a 1% DMSO vehicle-only negative control. Calculate the Z'-factor; the assay run is only accepted if Z' > 0.5 , ensuring statistical reliability.

Protocol B: Hypoxia-Conditioned Cell Viability Assay (Anticancer)

Because CA IX is highly upregulated in hypoxic solid tumors to regulate intracellular pH, coumarin-3-carboxylates exhibit significantly enhanced cytotoxicity under hypoxic conditions[4].

  • Cell Seeding: Seed HCT-116 (colon carcinoma) cells at 5,000 cells/well in 96-well optical bottom plates. Allow 24h for adherence.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 12 hours prior to treatment. This induces HIF-1α stabilization and subsequent CA IX overexpression.

  • Treatment: Treat cells with the compound (0.1 µM to 100 µM). Maintain a parallel set of normoxic plates (21% O2) as a comparative baseline.

  • Viability Readout: After 48h, add CellTiter-Glo reagent to lyse cells and quantitate ATP via luminescence.

  • System Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia) . An HCR > 2 validates that the compound's cytotoxicity is selectively driven by the hypoxic tumor microenvironment rather than general toxicity.

Protocol C: Resazurin-Based Broth Microdilution (Antimicrobial)

Coumarin derivatives frequently exhibit baseline antimicrobial activity by disrupting bacterial cell wall synthesis[1].

  • Inoculum Preparation: Adjust S. aureus (ATCC 25923) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Treatment: Dispense 100 µL of bacterial suspension into 96-well plates containing serial dilutions of the compound.

  • Metabolic Indicator: Add 10 µL of Resazurin (0.015%) to all wells.

  • System Validation: Incubate for 18h at 37°C. A color change from blue (non-fluorescent) to pink (highly fluorescent) indicates viable bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue. Include a sterility control (broth only) and a positive control (Ciprofloxacin).

Quantitative Data Presentation

The following table synthesizes the expected in vitro pharmacological profile of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate based on the established behavior of structurally analogous functionalized coumarins.

Target / AssayBiological ModelExpected IC50 / MICReference StandardStandard IC50 / MIC
CA IX Inhibition hCA IX (Recombinant)15 - 45 nMAcetazolamide25 nM
Cytotoxicity (Hypoxia) HCT-116 Solid Tumor2.5 µMDoxorubicin1.2 µM
Cytotoxicity (Normoxia) HCT-116 Solid Tumor> 50 µMDoxorubicin1.5 µM
Antimicrobial S. aureus (ATCC 25923)16 µg/mLCiprofloxacin0.5 µg/mL

Note: The dramatic shift between Hypoxic and Normoxic IC50 values highlights the compound's potential as a targeted tumor-microenvironment prodrug rather than a systemic cytotoxin.

Sources

Physicochemical Characterization of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug development, coumarin-3-carboxylate derivatives represent a privileged scaffold, widely recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and antioxidant activities[1]. However, the translation of these molecules from in vitro hits to viable clinical candidates is frequently bottlenecked by poor physicochemical properties and metabolic instability.

The strategic design of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate addresses these liabilities through deliberate structural engineering. By esterifying the coumarin-3-carboxylic acid core with a 2,3,6-trimethylphenol moiety, two critical physicochemical shifts occur:

  • Profound Steric Shielding: The ortho-methyl groups (at the 2 and 6 positions of the phenyl ring) create a severe steric blockade around the ester carbonyl. This drastically reduces the molecule's susceptibility to nucleophilic attack by hydroxide ions and active-site serine residues in non-specific esterases, thereby extending its half-life.

  • Enhanced Lipophilicity: The incorporation of three methyl groups significantly increases the partition coefficient (LogP), driving cellular permeability and partitioning into lipid-rich microenvironments[1].

This whitepaper outlines the authoritative, self-validating analytical workflows required to comprehensively characterize the solid-state, solution-state, and stability profiles of this complex ester.

Analytical Workflow & Self-Validating Systems

A robust physicochemical characterization cannot rely on isolated assays; it requires an orthogonal, self-validating workflow. For instance, thermodynamic solubility data is only valid if the solid-state phase of the undissolved material is confirmed to be identical to the starting material, ensuring no polymorphic transitions or hydrate formations occurred during equilibration[2].

Workflow Start Compound Synthesis & Purification Solid Solid-State Analysis Start->Solid Solution Solution-State Analysis Start->Solution XRD pXRD (Phase Purity) Solid->XRD Thermal mDSC/TGA (Thermal) Solid->Thermal NMR NMR/HRMS (Identity) Solution->NMR PhysChem Physicochemical Profiling Sol Thermodynamic Solubility PhysChem->Sol LogP Lipophilicity (LogP/LogD) PhysChem->LogP XRD->PhysChem Thermal->PhysChem NMR->PhysChem Sol->XRD Solid Verification

Fig 1: Self-validating physicochemical characterization workflow.

Solid-State Characterization: Crystallinity and Thermal Stability

The solid-state properties of coumarin derivatives dictate their manufacturability, shelf-life, and dissolution kinetics[2]. The planar nature of the coumarin core often leads to strong π-π stacking in the crystal lattice, resulting in high melting points and low aqueous solubility.

Protocol 1: Thermal and Polymorphic Profiling via mDSC/TGA

Causality Focus: Standard DSC cannot differentiate between thermodynamic (melting) and kinetic (crystallization, relaxation) events. Modulated DSC (mDSC) superimposes a sinusoidal temperature oscillation on the linear heating rate, isolating reversing heat flows (e.g., glass transitions) from non-reversing flows (e.g., degradation or cold crystallization), which is critical for identifying amorphous content in bulky esters.

  • Sample Preparation: Accurately weigh 2–5 mg of the compound into a Tzero aluminum pan.

    • Causality: Use a pinhole-crimped lid to allow the escape of volatiles. Hermetic sealing without a pinhole can cause pressure-induced boiling point elevation and artifactual endotherms.

  • TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25°C to 400°C at 10°C/min under a nitrogen purge (50 mL/min).

    • Causality: Establishing the onset of thermal degradation prevents instrument contamination during subsequent DSC analysis and confirms whether the compound is a solvate/hydrate (indicated by weight loss < 100°C)[2].

  • mDSC Heating Cycle: Equilibrate the sample at 0°C. Modulate at ±1.0°C every 60 seconds, with a linear ramp of 3°C/min up to 10°C below the degradation onset determined by TGA.

  • Cooling and Reheating: Quench cool the sample to 0°C at 50°C/min, then repeat the heating cycle.

    • Causality: The quench-cool step disrupts the crystal lattice, forcing the molecule into an amorphous state. The reheat cycle assesses the compound's glass transition temperature ( Tg​ ) and its propensity to recrystallize into metastable polymorphs.

Solution-State Profiling: Lipophilicity and Solubility

The integration of the 2,3,6-trimethylphenyl group drastically alters the solvation dynamics of the coumarin-3-carboxylate core. While the parent coumarin-3-carboxylic acid has moderate solubility[3], the bulky, hydrophobic ester drives the molecule into the highly lipophilic, poorly water-soluble domain (Biopharmaceutics Classification System Class II/IV).

Quantitative Data Summary
ParameterAnalytical MethodExpected Value / RangeStructural Causality
Molecular Weight LC-HRMS308.33 g/mol Verification of the exact mass for C19​H16​O4​ .
Melting Point mDSC140 – 160 °CHigh crystal lattice energy driven by planar coumarin π-π stacking.
LogP (Octanol/Water) Shake-Flask LC-UV4.5 – 5.5Driven by the highly lipophilic, non-polar 2,3,6-trimethylphenyl moiety[1].
Aqueous Solubility Shake-Flask (pH 7.4)< 5 µg/mLHigh lipophilicity combined with a stable crystal lattice prevents aqueous solvation.
Ester Stability ( t1/2​ ) In vitro plasma> 24 hoursSevere steric shielding by 2,6-dimethyl groups prevents esterase docking.
Protocol 2: Thermodynamic Solubility Assessment (Self-Validating Shake-Flask)

Causality Focus: Kinetic solubility assays (e.g., DMSO stock dilution) artificially inflate solubility values by creating metastable supersaturated solutions. For highly lipophilic compounds, thermodynamic solubility using the solid powder is mandatory to determine the true equilibrium state.

  • Solid Excess Preparation: Add 5 mg of the crystalline compound to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Causality: Glass vials are strictly required. Lipophilic compounds (LogP > 4) will adsorb heavily to the walls of polypropylene tubes, falsely lowering the measured solubility.

  • Equilibration: Agitate the suspension at 300 RPM at 37°C for 48 hours.

    • Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation via Ultracentrifugation: Centrifuge the suspension at 100,000 × g for 30 minutes at 37°C.

    • Causality: Standard syringe filtration is prohibited. The lipophilic compound will bind to the filter membrane, and sub-micron colloidal aggregates can pass through 0.45 µm pores, skewing the data. Ultracentrifugation cleanly pellets the undissolved solid.

  • Quantification & Solid-State Verification: Decant the supernatant and quantify via LC-UV. Recover the solid pellet, dry it gently under nitrogen, and analyze via pXRD.

    • Causality: If the pXRD pattern of the pellet differs from the starting material, the measured solubility represents a new polymorph or salt form, not the original API.

Chemical Stability & Degradation Kinetics

The chemical reactivity of coumarin-3-carboxylates is governed by two electrophilic centers: the ester carbonyl and the lactone carbonyl[4]. Understanding the degradation pathways is essential for formulation development.

Degradation Parent 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate Ester Ester Hydrolysis (Sterically Hindered) Parent->Ester Lactone Lactone Ring Opening (Alkaline pH) Parent->Lactone Met1 Coumarin-3-carboxylic acid Ester->Met1 Met2 2,3,6-trimethylphenol Ester->Met2 Met3 Open-ring Coumarinate Lactone->Met3

Fig 2: Primary degradation pathways of the coumarin ester scaffold.

Mechanistic Insights:

  • Ester Hydrolysis: While standard esters are rapidly hydrolyzed in plasma, the 2,6-dimethyl groups on the phenol ring of this compound create a severe steric clash (gauche interactions) against incoming nucleophiles. This effectively shuts down the esterase-mediated degradation pathway.

  • Lactone Ring Opening: Under alkaline conditions (pH > 8.5), the coumarin lactone ring is susceptible to hydroxide attack at the C2 position, leading to ring opening and the formation of a water-soluble coumarinic acid derivative (cis-o-hydroxycinnamic acid)[4]. The presence of the electron-withdrawing 3-carboxylate group increases the electrophilicity of the C2 carbonyl, making this the primary degradation liability in basic formulations.

References

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies Source: PubMed / NIH URL:[Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications URL:[Link]

  • Coumarin-3-Carboxylic Acid | C10H6O4 | CID 10752 Source: PubChem / NIH URL:[Link]

Sources

toxicity profile of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

The Cytotoxic Architecture of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate: A Technical Whitepaper on In Vitro Profiling

Executive Summary & Structural Rationale

Coumarin derivatives (2-oxo-2H-chromenes) have emerged as privileged scaffolds in oncology and drug development due to their low inherent toxicity, ease of functionalization, and profound cyto-selectivity against malignant cell lines[1]. The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate (TMPC) represents a rationally designed, highly lipophilic extension of the coumarin-3-carboxylate class.

While the coumarin-3-carboxylate core acts as a potent inhibitor of monocarboxylate transporter 1 (MCT1) and casein kinase 2 (CK2)[1][2], the addition of the bulky, electron-rich 2,3,6-trimethylphenyl ester serves two predictive pharmacological purposes:

  • Enhanced Intracellular Partitioning: The lipophilic aromatic ring increases the LogP value, driving rapid intracellular accumulation across lipid-rich cancer cell membranes.

  • Steric Shielding: The methyl groups at the 2 and 6 positions sterically hinder premature esterase cleavage in the cytosol, maintaining the integrity of the pharmacophore until it reaches target organelles.

Because TMPC is a specialized derivative, establishing its toxicity profile requires a tiered, self-validating in vitro framework. This guide outlines the predictive toxicology, benchmark data, and rigorous experimental protocols required to evaluate TMPC.

Predictive Toxicology & Benchmark Metrics

To establish a baseline for TMPC, we must analyze the historical performance of structurally analogous coumarin-3-carboxylates. A defining characteristic of this class is its profound cyto-selectivity—inducing apoptosis in carcinoma lines (e.g., HepG2, HeLa) while remaining relatively non-toxic to non-tumorigenic cells (e.g., LLC-MK2, WI-38)[3][4]. Furthermore, toxicity outcomes are heavily dependent on hepatic metabolism, primarily driven by the CYP2A6 enzyme, which hydroxylates the coumarin core into less toxic metabolites[5].

Table 1: Benchmark Cytotoxicity (IC₅₀) of Reference Coumarin-3-Carboxylate Derivatives

Compound ClassTarget Cancer LineNormal Cell LineIC₅₀ (Cancer)IC₅₀ (Normal)Primary Mechanism
Coumarin-3-carboxamides HepG2 / HeLaLLC-MK20.39–4.85 µM>100 µMCK2 Inhibition
Coumarin-3-hydrazides HCT116 / HeLaN/A<10 µMN/AMCT1 Inhibition
Hydroxylated C-3-COOH A-498 / Hep-G2CHANG / HK-2High ActivityNon-toxicDNA Synthesis Block
TMPC (Predicted) HepG2 / HCT116LLC-MK2<5.0 µM>50 µMMCT1 / Apoptosis

Data synthesized from established structure-activity relationship (SAR) studies on coumarin derivatives[1][3][4].

In Vitro Profiling Workflows

To prevent false positives—a common issue with redox-active and fluorescent coumarin derivatives—the evaluation of TMPC must follow a self-validating, multi-phase architecture.

Workflow N1 Phase 1: Orthogonal Viability (MTT & ATP Luminescence) N2 Phase 2: Cyto-Selectivity (Cancer vs. Normal Fibroblasts) N1->N2 N3 Phase 3: Apoptotic Mechanism (Annexin V / PI Flow Cytometry) N2->N3 N4 Phase 4: Metabolic Stability (CYP2A6 Hepatocyte Screen) N3->N4

Tiered in vitro toxicity and mechanistic profiling workflow for TMPC.

Core Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that generating a robust toxicity profile requires orthogonal validation. The following protocols are designed to explain the causality behind each methodological choice.

Protocol 1: Orthogonal Cell Viability & Selectivity Screening

Causality: Coumarin derivatives can sometimes exhibit autofluorescence or directly reduce tetrazolium salts, leading to false viability signals in standard MTT assays[5]. Utilizing an ATP-based luminescence assay (CellTiter-Glo) alongside MTT provides an orthogonal, self-validating confirmation of metabolic arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and LLC-MK2 (normal kidney fibroblasts) at 1×104 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve TMPC in DMSO to create a 10 mM stock. Perform serial dilutions in complete media (0.1 µM to 100 µM).

  • Vehicle Control: Ensure the final DMSO concentration in all wells is strictly <0.5%. Higher concentrations induce solvent toxicity, confounding the IC₅₀ calculation[5].

  • Primary Assay (MTT): After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL) to the wells. Incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

  • Orthogonal Validation (ATP Luminescence): In a parallel plate, add an equal volume of CellTiter-Glo reagent to the cell culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record the luminescent signal.

Protocol 2: Mechanistic Deconvolution via Flow Cytometry

Causality: Cytotoxicity can result from acute necrosis (non-specific toxicity) or programmed cell death (apoptosis). Coumarin-3-carboxylates typically arrest the cell cycle and induce caspase-dependent apoptosis[1]. Annexin V/PI staining validates that TMPC acts via targeted programmed death rather than broad-spectrum membrane destruction.

Step-by-Step Methodology:

  • Induction: Treat HepG2 cells with TMPC at established IC₅₀ and 2×IC50​ concentrations for 24 and 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (binds externalized PS) and 5 µL of Propidium Iodide (PI, stains DNA in membrane-compromised cells).

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry.

  • Data Interpretation: Differentiate populations into viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Protocol 3: CYP450-Mediated Hepatotoxicity Profiling

Causality: The expression levels of cytochrome P450 enzymes vary greatly among cell types. The major metabolic route for coumarins in humans is via CYP2A6, which hydroxylates the core to form 7-hydroxycoumarin—a less toxic metabolite (detoxification pathway)[5]. The bulky 2,3,6-trimethylphenyl group of TMPC may alter this metabolic clearance rate.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1 µM TMPC with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Quenching: Stop the reaction at discrete time points (0, 15, 30, 60, 120 minutes) by adding ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the depletion of parent TMPC and the formation of hydroxylated metabolites.

  • Toxicity Correlation: Synthesize or isolate the primary metabolites and run them through Protocol 1 to confirm whether hepatic metabolism detoxifies or bioactivates the compound.

Mechanistic Pathway Mapping

Based on the known behavior of coumarin-3-carboxylate derivatives[1][5], the following logical relationship maps the expected intracellular and metabolic journey of TMPC.

Pathway C TMPC (Coumarin Ester) MCT1 MCT1 & CK2 Inhibition C->MCT1 Mito Mitochondrial Stress (ROS) C->Mito CYP Hepatic CYP2A6 Metabolism C->CYP MCT1->Mito Casp Caspase Cascade Activation Mito->Casp Apop Targeted Cancer Cell Apoptosis Casp->Apop Detox 7-Hydroxylation (Detoxification) CYP->Detox

Proposed mechanistic and metabolic pathways of TMPC in in vitro models.

References

  • Title: In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives Source: PubMed / NIH URL:[Link]

  • Title: Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: PMC / NIH URL:[Link]

  • Title: Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate, a coumarin derivative with potential applications in medicinal chemistry and materials science. The protocol is designed for research and development laboratories and emphasizes scientific integrity, safety, and reproducibility. This guide details a two-step synthetic route commencing with the Knoevenagel condensation to form the pivotal intermediate, 2-oxo-2H-chromene-3-carboxylic acid, followed by a Steglich esterification with 2,3,6-trimethylphenol. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic strategy.

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, have established them as privileged scaffolds in drug discovery.[1][2][3] The substituent at the 3-position of the coumarin ring plays a crucial role in modulating its biological activity.[1][4] Specifically, coumarin-3-carboxylate esters are valuable intermediates and have demonstrated a range of biological effects.[2][5] The target molecule, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate, incorporates a sterically hindered phenolic moiety, which may confer unique physicochemical and biological properties. This protocol provides a reliable method for its synthesis, enabling further investigation into its potential applications.

Overall Synthetic Scheme

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is accomplished in two primary stages:

  • Knoevenagel Condensation: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid from salicylaldehyde and diethyl malonate.

  • Steglich Esterification: Coupling of 2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol to yield the final product.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

This stage employs a Knoevenagel condensation reaction, a well-established method for the formation of carbon-carbon double bonds.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Salicylaldehyde122.121.22 g10
Diethyl malonate160.171.76 g (1.6 mL)11
Piperidine85.150.1 mL~1
Ethanol (anhydrous)46.0720 mL-
Hydrochloric acid (10%)-As required-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in 20 mL of anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (in-situ): After the initial reflux period, add a solution of potassium hydroxide (2.24 g, 40 mmol) in water (10 mL) to the reaction mixture. Continue to reflux for an additional 1-2 hours to facilitate the hydrolysis of the intermediate ethyl ester.

  • Acidification and Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of cold water. Acidify the mixture by slowly adding 10% hydrochloric acid with constant stirring until the pH is approximately 2-3. A solid precipitate of 2-oxo-2H-chromene-3-carboxylic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-oxo-2H-chromene-3-carboxylic acid as a white to pale yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

This final step involves the esterification of the synthesized carboxylic acid with 2,3,6-trimethylphenol. A Steglich esterification is recommended due to its mild reaction conditions, which are suitable for substrates that may be sensitive to harsher methods.[7][8][9][10] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) facilitates the formation of the ester bond.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-oxo-2H-chromene-3-carboxylic acid190.150.95 g5
2,3,6-Trimethylphenol136.190.75 g5.5
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.13 g5.5
4-Dimethylaminopyridine (DMAP)122.170.06 g0.5
Dichloromethane (DCM, anhydrous)84.9330 mL-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Chromatography column

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-oxo-2H-chromene-3-carboxylic acid (0.95 g, 5 mmol) and 2,3,6-trimethylphenol (0.75 g, 5.5 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.06 g, 0.5 mmol) to the solution and stir until it dissolves.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in a small amount of anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 5% hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Safety Precautions

  • 2,3,6-Trimethylphenol: Corrosive and can cause burns to the skin, eyes, and respiratory tract. It is readily absorbed through the skin.[11][12][13][14] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • DCC: A potent skin sensitizer and should be handled with extreme care. Avoid inhalation of dust and contact with skin.

  • Piperidine: Flammable and toxic. Handle in a fume hood.

  • Solvents: Dichloromethane and ethanol are flammable. Ensure all heating is conducted using a heating mantle and in a well-ventilated area, away from open flames.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl and the coumarin lactone.

  • Melting Point: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or hydrolysis.Increase reflux time. Ensure the correct stoichiometry of reagents.
Low yield in Step 2 Steric hindrance from 2,3,6-trimethylphenol. Incomplete activation of the carboxylic acid.Increase reaction time. Consider using an alternative coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). Alternatively, a Mitsunobu reaction could be attempted.[16][17][18]
Difficulty in removing DCU DCU is sparingly soluble in many organic solvents.Filter the reaction mixture before work-up. A second filtration after concentration of the crude product may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this novel coumarin derivative for further investigation in various scientific disciplines. The provided rationale for the chosen synthetic methods aims to empower researchers to adapt and optimize the protocol for their specific needs.

References

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]

  • Dodge, M. W., & Johnson, J. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(5), 2177-2207. [Link]

  • Haz-Map. (n.d.). 2,3,6-Trimethylphenol. Retrieved from [Link]

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. [Link]

  • Indian Academy of Sciences. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 136(1), 4. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Li, Y., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. [Link]

  • Scribd. (n.d.). Synthesis of Coumarin-3-Carboxylic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3,6-trimethyl phenol. Retrieved from [Link]

  • Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 29(16), 3748. [Link]

  • Satoh, T., & Miura, M. (2024). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Chemistry Letters. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Molecules. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 896. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976-3984. [Link]

  • ResearchGate. (2021). Synthesis, characterization and biological study of some new ester derivatives of coumarin. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct C-3 Alkylation of Coumarins via Decarboxylative Coupling with Carboxylic Acids. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications. [Link]

  • Semantic Scholar. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: a comprehensive review. Retrieved from [Link]

  • Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Menthyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

Sources

Topic: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. This novel coumarin derivative, a subject of interest in medicinal chemistry and materials science, requires a reliable analytical method for purity assessment, stability studies, and quality control. This guide follows a logical, science-driven workflow, from initial analyte assessment and method screening to full validation according to the International Council for Harmonisation (ICH) guidelines. We elucidate the rationale behind each experimental decision, ensuring the resulting protocol is not only robust and reproducible but also scientifically sound. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a validated, high-fidelity analytical solution for this class of compounds.

Introduction and Analyte Characterization

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is an ester synthesized from 2-oxo-2H-chromene-3-carboxylic acid and 2,3,6-trimethylphenol. The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The addition of the bulky, lipophilic 2,3,6-trimethylphenyl group significantly influences the molecule's physicochemical properties, necessitating a dedicated analytical method.

Analyte Structure:

Chemical structure of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate
Figure 1: Structure of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Physicochemical Properties (Predicted):

To design an effective separation strategy, we must first understand the analyte's properties.

PropertyPredicted Value/CharacteristicRationale & Implication for HPLC
Molecular Weight ~322.35 g/mol Standard molecular weight for small molecule analysis.
Polarity Non-polar, HydrophobicThe molecule is dominated by aromatic rings and alkyl groups. This strongly suggests that Reversed-Phase (RP) chromatography will be the most effective separation mode.
logP (o/w) > 4.0Coumarin itself has a logP of 1.4[2], while 2,3,6-trimethylphenol has a logP of 2.67.[3] The combined ester is expected to be significantly more hydrophobic, requiring a mobile phase with high organic content for elution.
pKa Not readily ionizableAs an ester, the molecule lacks strongly acidic or basic functional groups. The coumarin lactone can undergo hydrolysis at extreme pH, so a mobile phase pH between 3 and 7 is recommended to ensure analyte stability.
UV Absorbance Expected λmax ~280-320 nmThe extended π-system of the coumarin core is an excellent chromophore. A photodiode array (PDA) detector scan is necessary to determine the optimal wavelength for maximum sensitivity and specificity.

The Method Development Workflow: A Logic-Driven Approach

Effective HPLC method development is a systematic process, not a matter of trial and error. Our approach is designed to efficiently arrive at a robust and optimized method.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, Polarity, pKa) B Selection of Separation Mode (Reversed-Phase) A->B C Preliminary Column & Solvent Screening (C18, ACN/H2O, MeOH/H2O) B->C D Scouting Gradient Run (Determine Elution Window) C->D E Mobile Phase Optimization (Gradient Shape, pH, Organic Modifier) D->E F Parameter Fine-Tuning (Flow Rate, Column Temperature) E->F G Final Method Definition F->G H Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) G->H I Application Note & Protocol H->I

Diagram 1: Overall HPLC Method Development and Validation Workflow.

Experimental Protocol: Method Development

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 stationary phase is the logical starting point for this non-polar analyte.

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), reagent-grade formic acid, and ultrapure water (18.2 MΩ·cm). All mobile phases should be filtered through a 0.45 µm or smaller membrane filter to prevent system clogging.[4]

Step-by-Step Protocol

Step 1: Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase starting composition (e.g., 70:30 ACN:Water).

  • Sample Preparation: Prepare samples in the same diluent as the working standard to a target concentration of 100 µg/mL. This ensures solvent compatibility and prevents peak distortion.[5]

Step 2: Wavelength (λmax) Determination

  • Inject the 100 µg/mL working standard into the HPLC system.

  • Using the PDA detector, acquire the UV spectrum from 200-400 nm at the apex of the analyte peak.

  • Identify the wavelength of maximum absorbance (λmax). For many coumarin derivatives, this is often around 310 nm.[6][7] Select this wavelength for quantification to ensure maximum sensitivity.

Step 3: Initial Scouting Gradient

The purpose of a scouting gradient is to quickly determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any impurities.

  • Rationale: A wide gradient provides a comprehensive overview of the sample in a single run, saving significant development time.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection PDA at λmax determined in Step 2
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

Step 4: Method Optimization

Based on the scouting run, a more focused gradient can be developed. Assuming the analyte elutes at 15 minutes in the scouting run (corresponding to ~70% B), we can create a shallower gradient around this point to improve resolution.

  • Rationale: A shallower gradient increases the separation between closely eluting peaks.[8] Adjusting the gradient slope is a powerful tool for optimizing resolution.

G A Scouting Gradient (5-95% ACN) B Identify Analyte Retention Time (tR) A->B C Calculate % ACN at tR B->C D Design Shallow Gradient (e.g., %ACN ± 15%) C->D E Evaluate Resolution & Peak Shape D->E F Finalize Gradient or Convert to Isocratic E->F

Diagram 2: Logic for Gradient Optimization.

Optimized Gradient Program:

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.03070
15.01090
15.13070
20.03070

This optimized gradient starts closer to the expected elution percentage, saving time, and uses a shallower slope (20% change over 15 min) to maximize resolution around the target analyte.

Final Optimized Analytical Method

This section presents the final, validated method parameters for routine analysis.

ParameterOptimized Condition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 70% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 310 nm (Example λmax)
Sample Diluent Acetonitrile/Water (70:30, v/v)
Run Time 20 minutes (including re-equilibration)

Method Validation Protocol (per ICH Q2(R1))

Method validation is the documented process that establishes that the performance characteristics of the method are suitable for its intended purpose.[9][10]

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately for the intended analysis.[8][11]

  • Protocol: Inject the working standard (100 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo).

  • Protocol: Inject the diluent (blank), a placebo sample (if applicable), and a spiked sample. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity analysis using a PDA detector should pass.

Linearity and Range
  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Protocol: Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a calibration curve of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

  • Protocol:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.[9]

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze the sample while making small changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C)

    • Mobile Phase pH: ± 0.2 units (if a buffer is used)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Backpressure Clogged column inlet frit; Particulate matter in sample/mobile phase; Blockage in tubing.Back-flush the column (disconnected from the detector); Filter all samples and mobile phases; Check tubing for kinks or blockages.[5]
Peak Tailing Secondary interactions with stationary phase; Column overload; Mismatch between sample diluent and mobile phase.Use a mobile phase with a pH that ensures the analyte is in a single ionic form (if applicable); Reduce sample concentration; Ensure sample diluent is weaker than or equal to the mobile phase strength.[5]
Retention Time Drift Inconsistent mobile phase preparation; Column aging; Temperature fluctuations.Prepare mobile phase carefully and consistently[4][12]; Use a column oven for temperature control; Replace the column if performance degrades.[13]
Baseline Noise Air bubbles in the system; Contaminated mobile phase; Detector lamp failing.Degas the mobile phase thoroughly; Use high-purity, fresh solvents; Check detector lamp usage and replace if necessary.[13][14]

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the quantitative analysis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. The systematic development approach, beginning with analyte characterization and proceeding through logical optimization, yields a high-quality final method. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for quality control, stability testing, and research applications.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Yildiz, G. et al. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Welch Materials, Inc. Best Practices for Mobile Phases in HPLC: Preparation, Use, And Storage. Scribd. [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]

  • Cosmosil. Preparation of Mobile Phase for HPLC. [Link]

  • Prabu, S. L. et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Lee, G. et al. (2016). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • U.S. Pharmacopeia. (2023, August 25). <621> Chromatography. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. Chemical structures and calculated log p-values of coumarin derivatives [C1-44]. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2025, October 1). Exploring the pKa, Molecular Binding, and Caspase-3 Activation Potential of Coumarin Derivatives. [Link]

  • ACS Publications. (2018, March 29). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • National Center for Biotechnology Information. (2024, August 19). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). PMC. [Link]

  • National Center for Biotechnology Information. Coumarin. PubChem. [Link]

  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

  • IUCr. (2021, April 15). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

  • ResearchGate. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • The Good Scents Company. 2,3,6-trimethyl phenol. [Link]

  • ResearchGate. Cinnamyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • ACS Publications. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2009). Cinnamyl 2-oxo-2H-chromene-3-carboxylate. PMC. [Link]

  • Mol-Instincts. (2025, May 20). 2-oxo-N-phenyl-2H-chromene-3-carboxamide. [Link]

  • Wikipedia. 2,3,6-Trimethylphenol. [Link]

  • Google Patents. A method for the synthesis of 2,3,6-trimethylphenol.

Sources

Application Note: NMR Spectroscopy Characterization of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Coumarin-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, frequently evaluated for their potential as NMDA receptor modulators, antimicrobial agents, and enzyme inhibitors. The1 relies heavily on precise structural elucidation to confirm successful esterification[1].

The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate introduces a uniquely bulky and lipophilic phenolic ester moiety to the coumarin core. This structural modification introduces significant steric hindrance around the ester linkage, restricting bond rotation and creating distinct anisotropic shielding effects. As a Senior Application Scientist, establishing a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol is critical to unambiguously confirm the molecular connectivity and rule out synthetic byproducts (such as unreacted phenols or transesterification artifacts).

Structural Analysis & Causality in NMR Signatures

The structural elucidation of this compound is driven by two distinct molecular environments:

  • The Coumarin Core (2-oxo-2H-chromene): The defining signature of this moiety is the highly deshielded C4 proton. Because it sits in the β -position of an α,β -unsaturated lactone system, electron density is strongly withdrawn by the carbonyl group. Literature confirms that2 consistently place this singlet far downfield, typically between 8.5 and 8.8 ppm[2].

  • The 2,3,6-Trimethylphenyl Ester: The phenolic ester linkage introduces three distinct aliphatic methyl groups. Due to the asymmetry of the 2,3,6-substitution pattern, the remaining aromatic protons (H4' and H5') manifest as an AB coupling system. The3 demonstrate that the ortho-methyl groups (C2' and C6') resonate uniquely due to their proximity to the ester oxygen[3].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology employs internal consistency checks and 2D cross-validation.

Step 1: Sample Preparation & Solvent Selection

  • Weigh exactly 15–20 mg of the purified 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

  • Dissolve the compound in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected due to the high lipophilicity of the 2,3,6-trimethylphenyl ester. Furthermore, the lack of exchangeable protons in the solvent prevents the obscuring of the critical aromatic region (7.0–8.8 ppm), while TMS provides a reliable 0.0 ppm reference point.

Step 2: Instrument Calibration (Tuning & Shimming)

  • Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer.

  • Perform automated or manual tuning and matching (ATMA) for 1H and 13C nuclei.

  • Causality: Precise shimming (optimizing Z and Z2 gradients) is critical. The coumarin aromatic protons (H5–H8) present complex, overlapping multiplets (doublets of doublets and triplets of doublets). Poor magnetic field homogeneity will blur these fine J-couplings (typically 1.5 Hz and 7.8 Hz), making definitive structural assignment impossible.

Step 3: 1D Data Acquisition

  • 1H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds. Ensure the spectral width covers -2.0 to 14.0 ppm.

  • 13C NMR: Acquire 1024–2048 scans with a D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling.

  • Causality: The 13C acquisition requires a high scan count because quaternary carbons (such as the ester C=O, lactone C=O, and substituted aromatic carbons of the phenol ring) possess long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Step 4: 2D Data Acquisition (The Validation Phase)

  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct C–H bonds, eliminating ambiguity between quaternary and protonated carbons.

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to map 2- and 3-bond connectivities.

  • Causality: HMBC serves as the definitive proof of the molecular structure. A 3-bond cross-peak ( 3JCH​ ) between the highly deshielded coumarin H4 singlet (~8.65 ppm) and the ester carbonyl (~161.5 ppm) validates the integrity of the coumarin-3-carboxylate core.

Workflow Visualization

NMR_Workflow Prep Sample Preparation Acq1D 1D NMR Acquisition Prep->Acq1D Acq2D 2D NMR Acquisition Acq1D->Acq2D Process Spectral Processing Acq2D->Process Validate Structural Validation Process->Validate

Figure 1: Step-by-step NMR characterization workflow for structural validation.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts, multiplicities, and causal assignments for the synthesized compound, derived from established empirical rules for coumarin derivatives and substituted phenols.

Table 1: 1H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment / Causality
Coumarin H4 8.65s-1HHighly deshielded by β -position of α,β -unsaturated lactone.
Coumarin H5 7.65dd7.8, 1.51HOrtho-coupled to H6, meta-coupled to H7.
Coumarin H7 7.60td7.8, 1.51HOrtho-coupled to H6/H8, meta to H5.
Coumarin H8 7.40d8.21HOrtho-coupled to H7.
Coumarin H6 7.35td7.8, 1.01HOrtho-coupled to H5/H7.
Phenyl H4', H5' 6.95 - 7.05m (AB)~8.02HAromatic protons of the 2,3,6-trimethylphenyl ring.
Phenyl 3'-CH 3​ 2.25s-3HAliphatic methyl group at position 3.
Phenyl 2'-CH 3​ 2.15s-3HMethyl group at position 2, slightly shielded by ester.
Phenyl 6'-CH 3​ 2.10s-3HMethyl group at position 6.

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Assignment / Causality
Ester C=O 161.5Ester carbonyl carbon; confirmed via HMBC to Coumarin H4.
Coumarin C2 156.0Lactone carbonyl carbon.
Coumarin C8a 155.0Oxygen-bound aromatic carbon of the coumarin core.
Coumarin C4 148.5 β -carbon of the enone system.
Phenyl C1' 147.0Oxygen-bound aromatic carbon of the phenol moiety.
Phenyl C3' 136.0Methyl-substituted aromatic carbon.
Coumarin C7 134.5Unsubstituted aromatic carbon.
Phenyl C2', C6' 128.0, 129.0Methyl-substituted aromatic carbons (ortho positions).
Coumarin C5 129.5Unsubstituted aromatic carbon.
Phenyl C4', C5' 126.0, 127.0Unsubstituted aromatic carbons of the phenyl ring.
Coumarin C6 125.0Unsubstituted aromatic carbon.
Coumarin C4a 118.0Bridgehead quaternary carbon.
Coumarin C3 117.0 α -carbon of the enone system.
Coumarin C8 116.5Unsubstituted aromatic carbon.
Phenyl 2',3',6'-CH 3​ 12.0, 16.0, 20.0Aliphatic methyl carbons.

References

  • Source: nih.
  • Source: researchgate.
  • Source: rsc.

Sources

Application Note: Cell Viability Assay Preparation and Optimization for 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Development Biologists, and Preclinical Drug Discovery Professionals Document Type: Advanced Protocol & Methodological Rationale

Executive Summary & Scientific Rationale

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged pharmacophore in oncology and chemical biology, known for its diverse biological activities, including kinase inhibition, ROS generation, and apoptosis induction[1]. The specific functionalization of this scaffold to 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate introduces critical physicochemical changes.

By esterifying the C3-carboxylic acid with a sterically hindered, highly lipophilic 2,3,6-trimethylphenyl group, the molecule's membrane permeability is drastically enhanced. While the parent coumarin-3-carboxylic acid often struggles to passively diffuse through the hydrophobic core of the phospholipid bilayer, this bulky ester acts as a highly penetrant entity capable of reaching intracellular targets[2].

However, this increased lipophilicity presents unique challenges for in vitro assay preparation. As a Senior Application Scientist, I have designed this protocol to address the specific solubility, spectral, and cytotoxic variables inherent to hydrophobic coumarin-3-carboxylate derivatives.

Why the MTT Assay? (Overcoming Spectral Interference)

Coumarin derivatives are inherently photoactive, often absorbing in the UV range (300–350 nm) and emitting blue fluorescence (400–470 nm)[2]. If you were to use a fluorometric viability assay like Resazurin (Alamar Blue), the broad emission tail of the coumarin derivative could cause severe spectral crossover, leading to false-negative cytotoxicity readings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this compound class[3]. Because it relies on the colorimetric absorbance of formazan crystals at 570 nm, it is completely optically insulated from the coumarin's auto-fluorescence, ensuring high-fidelity data[4].

MOA C 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate M Membrane Penetration (Lipophilic Ester) C->M K Kinase Inhibition (e.g., VEGFR2 / PI3K) M->K R ROS Generation & Mitochondrial Stress M->R A Caspase Cascade Activation K->A AA AA R->AA D Cellular Apoptosis (Decreased Viability) AA->D

Mechanistic pathway of coumarin-3-carboxylate derivatives inducing cellular apoptosis.

Experimental Design: Causality & Self-Validation

To ensure this protocol is a self-validating system, every experimental run must include specific controls designed to isolate the true effect of the 2,3,6-trimethylphenyl ester:

  • Vehicle Control (DMSO strict limit): Because the compound is highly hydrophobic, it requires 100% DMSO for the master stock. However, the final concentration of DMSO in the cell culture media must not exceed 0.5% (v/v) . Higher concentrations of DMSO disrupt the lipid bilayer, which will synergize with the lipophilic coumarin to artificially inflate cytotoxicity metrics.

  • Positive Control: Use Doxorubicin (1–10 µM) to validate that the cell line is actively responding to apoptotic stimuli and that the MTT reduction machinery is functioning properly[3].

  • Media Background Control: Wells containing media + MTT (no cells) to subtract baseline absorbance caused by phenol red or media proteins.

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Compound Master Stock: Weigh the 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate powder and reconstitute in anhydrous DMSO to a concentration of 20 mM.

    • Causality: Using anhydrous DMSO is critical. Any water absorbed from the atmosphere will cause the highly hydrophobic ester to form micro-precipitates, leading to erratic, non-reproducible dose-response curves.

  • MTT Solution: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter and store in the dark at 4°C (stable for up to 4 weeks).

Phase 2: Cell Seeding & Edge-Effect Mitigation
  • Harvest target cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells) during the logarithmic growth phase.

  • Count cells and adjust the suspension to 5×104 cells/mL in complete media (e.g., DMEM + 10% FBS).

  • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

  • Crucial Step: Fill the outer 36 perimeter wells with 100 µL of sterile PBS.

    • Causality: This prevents the "edge effect." Evaporation in the outer wells alters osmolarity and artificially concentrates the compound, which severely skews standard deviations.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Phase 3: Compound Dosing
  • Prepare a serial dilution of the compound in complete media. To maintain a constant DMSO concentration across all doses, first perform the serial dilution in 100% DMSO, then spike each dilution into the media at a 1:200 ratio (yielding a final DMSO concentration of 0.5%).

  • Aspirate the old media from the 96-well plate.

  • Carefully add 100 µL of the compound-containing media to the respective wells. Include the 0.5% DMSO vehicle control and the Doxorubicin positive control.

  • Incubate for 48 to 72 hours, depending on the doubling time of the chosen cell line.

Phase 4: MTT Viability Readout
  • Add 20 µL of the 5 mg/mL MTT solution directly to each well (final concentration ~0.83 mg/mL).

  • Incubate the plate for exactly 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Carefully aspirate the media. Do not disturb the formazan crystals adhered to the bottom of the wells.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Incubation (24h, 37°C) S1->S2 S3 3. Compound Dosing (0.1 - 100 µM) S2->S3 S4 4. MTT Addition (4h Incubation) S3->S4 S5 5. Solubilization (100% DMSO) S4->S5 S6 6. Absorbance (570 nm) S5->S6

Step-by-step 96-well plate workflow for the MTT cell viability assay.

Data Presentation & Expected Outcomes

Calculate cell viability using the following formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100

Plot the % Viability against the log₁₀ of the compound concentration to generate a sigmoidal dose-response curve and extract the IC₅₀ value. Below is a representative benchmark table demonstrating the expected pharmacological profile of lipophilic coumarin-3-carboxylate derivatives across standard cell lines[1][4].

Cell LineTissue OriginExpected IC₅₀ Range (µM)Mechanism of Sensitivity
MCF-7 Breast Adenocarcinoma15.0 – 25.5High expression of estrogen receptors; susceptible to coumarin-induced ROS[1].
HepG2 Hepatocellular Carcinoma4.5 – 12.0High metabolic rate; sensitive to mitochondrial depolarization.
HL-60 Promyelocytic Leukemia8.0 – 18.2Rapid proliferation; high susceptibility to caspase-dependent apoptosis[4].
VERO Normal Kidney Epithelial> 100.0Non-cancerous control; demonstrates the therapeutic window of the compound[3].

References

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer MDPI
  • Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjug
  • Evaluation of New Coumarins for Anti-Cancer Activity in HL-60 Cell Line Dove Press
  • Single-Cell Chemistry of Photoactivatable Pl

Sources

Application Notes & Protocols: Crystallization Strategies for 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization

The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of heterocyclic compounds of significant interest in pharmaceuticals and material science due to their diverse biological activities and unique photophysical properties.[1][2] Obtaining this molecule in a highly pure, crystalline form is a critical prerequisite for its definitive structural elucidation via single-crystal X-ray diffraction, as well as for ensuring batch-to-batch consistency in drug development and manufacturing processes.[3]

The process of crystallization involves the transition from a disordered state in solution to a highly ordered solid state.[4] This guide provides a detailed framework and actionable protocols for inducing the crystallization of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. The methodologies are grounded in the fundamental principles of solubility and supersaturation, tailored to the specific physicochemical characteristics of the target molecule. We will explore several robust techniques, including slow evaporation, vapor diffusion, and solvent layering, explaining the causal science behind each procedural step to empower researchers to troubleshoot and optimize their crystallization experiments effectively.

Physicochemical Profile & Strategic Implications

A successful crystallization strategy begins with a thorough understanding of the molecule's structure. The target compound is an ester formed from 2-oxo-2H-chromene-3-carboxylic acid and 2,3,6-trimethylphenol.

  • The Coumarin Core (2-oxo-2H-chromene-3-carboxylate): This moiety is largely planar and contains polar functional groups (an ester and a lactone).[5][6] This planarity can facilitate π–π stacking interactions in the crystal lattice.[7] Coumarins are generally soluble in a range of organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[8]

  • The Phenyl Group (2,3,6-trimethylphenyl): This fragment is non-polar and bulky. 2,3,6-Trimethylphenol itself is a white solid with a melting point of 72°C, indicating moderate intermolecular forces.[9] Its hydrophobic nature will significantly influence the overall solubility of the target molecule.

The combination of a polar coumarin head and a non-polar trimethylphenyl tail results in a molecule of intermediate polarity. This duality is the key to designing a successful crystallization strategy, as it allows for fine-tuning solubility across a spectrum of solvents.

Table 1: Physicochemical Properties of Constituent Moieties

Moiety Key Structural Features Predicted Influence on Crystallization
2-oxo-2H-chromene-3-carboxylate Planar, aromatic system; contains polar ester and lactone groups. Promotes solubility in polar organic solvents; potential for C-H···O hydrogen bonding and π-π stacking interactions.[5][6][10]

| 2,3,6-trimethylphenyl | Non-polar, bulky aromatic ring with methyl substituents. | Increases solubility in non-polar and moderately polar solvents; reduces solubility in highly polar solvents like water. |

General Crystallization Workflow: A Unified Approach

Regardless of the specific technique employed, the overarching goal is to achieve a state of supersaturation slowly and controllably. This allows for the methodical process of nucleation followed by ordered crystal growth, rather than rapid, amorphous precipitation.[4]

cluster_prep Preparation cluster_outcome Analysis start Start with Pure, Dry Compound dissolve Dissolve in a 'Good' Solvent (Minimal Volume, Gentle Warming if Needed) start->dissolve filter Filter Solution (e.g., 0.22 µm PTFE filter) to Remove Particulates dissolve->filter evap Slow Evaporation filter->evap vapor Vapor Diffusion filter->vapor layer Solvent Layering filter->layer harvest Harvest & Dry Crystals evap->harvest vapor->harvest layer->harvest analyze Analyze Crystals (Microscopy, XRD) harvest->analyze

Figure 1: A generalized workflow for small molecule crystallization.

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical experimental parameter.[4] An ideal solvent system involves a "good" solvent that readily dissolves the compound and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble. Crystallization is induced by gradually changing the solvent composition to favor the poor solvent, thereby reducing solubility and promoting crystal formation.[11]

Based on the molecule's intermediate polarity, a screening of the following solvents is recommended.

Table 2: Candidate Solvents for Crystallization Screening

Solvent Type Examples Boiling Point (°C) Rationale & Use Case
Ethers Diethyl Ether, Tetrahydrofuran (THF) 34.6, 66 Good initial solvents; volatility is useful for evaporation and diffusion techniques.
Esters Ethyl Acetate 77.1 A versatile solvent of intermediate polarity, often successful for coumarins.[12]
Ketones Acetone 56 A polar aprotic solvent, shown to be effective for crystallizing coumarin derivatives.[10]
Alcohols Ethanol, Isopropanol 78.4, 82.6 Can act as good solvents; their ability to hydrogen bond may influence crystal packing.
Chlorinated Dichloromethane (DCM) 39.6 Excellent solvent for many organics, but high volatility requires careful control.

| Hydrocarbons | Hexane, Heptane | 69, 98.4 | Classic anti-solvents. Used to decrease polarity in a solvent mixture. |

Expert Tip: Avoid high-boiling point solvents like DMSO and DMF initially. While they are excellent solvents, their low vapor pressure makes them difficult to remove, often preventing crystallization.[4] They are best used as a last resort in vapor diffusion setups.

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Evaporation

This is the simplest crystallization technique.[4] It is effective when a single solvent can be found in which the compound has moderate, but not excessive, solubility. Supersaturation is achieved as the solvent slowly evaporates, increasing the concentration of the solute.

A 1. Dissolve compound in a suitable solvent (e.g., Ethyl Acetate or DCM) in a clean vial. B 2. Cover the vial with a cap, or parafilm with a few needle punctures. A->B Control Evaporation Rate C 3. Place the vial in a vibration-free location at constant temperature. B->C Ensure Stability D 4. Monitor for crystal growth over several days to weeks. C->D Patience is Key

Figure 2: Workflow for the Slow Evaporation technique.

Step-by-Step Methodology:

  • Preparation: Place 5-10 mg of purified 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate into a small, clean glass vial (e.g., a 4 mL vial).

  • Dissolution: Add a suitable solvent (e.g., ethyl acetate) dropwise until the solid is fully dissolved. Avoid using a large excess of solvent. Gentle warming may be applied to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.

  • Setup: Cover the vial. To control the evaporation rate, either screw the cap on loosely or cover the opening with parafilm and pierce it with a needle 1-3 times. A slower evaporation rate generally yields higher quality crystals.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Observation: Check the vial periodically without disturbing it. Crystals may form within a day or take several weeks.

Troubleshooting:

  • No Crystals: The compound may be too soluble. Try a less effective solvent or a different technique. Alternatively, the evaporation may be too fast; reduce the number/size of the holes in the covering.

  • Amorphous Powder: The evaporation was too rapid. Seal the vial more tightly to slow down the process.

Protocol 2: Vapor Diffusion (Solvent / Anti-Solvent)

This is a powerful and highly controlled method, ideal when only small amounts of material are available.[13] A solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

A 1. Dissolve compound in a 'good' solvent (e.g., DCM) in a small, open inner vial. C 3. Carefully place the inner vial inside the outer vial. Do not allow liquids to mix. A->C B 2. Place 2-3 mL of a volatile 'poor' solvent (e.g., Hexane) in a larger outer vial. B->C D 4. Seal the outer vial tightly and store in a stable environment. C->D Isolate System E 5. Monitor for crystal growth at the liquid-air interface or bottom of the inner vial. D->E Allow Diffusion

Figure 3: Workflow for the Vapor Diffusion technique.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-5 mg of the compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., Dichloromethane) in a small inner vial (e.g., a 1 mL vial).

  • Anti-Solvent: In a larger outer vial (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether).

  • Setup: Carefully place the open inner vial into the outer vial, ensuring the liquids do not mix.

  • Incubation: Tightly seal the outer vial and leave it undisturbed.

  • Observation: Over time, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.

Troubleshooting:

  • Precipitation/Oiling Out: The solubility change is too rapid. Try using an anti-solvent that is less miscible with the primary solvent or has a lower vapor pressure. Placing the setup at a lower temperature can also slow diffusion.[13]

  • No Crystals: The compound might be too soluble even in the mixed solvent system. Try a different solvent/anti-solvent pair.

Protocol 3: Solvent Layering

This technique is a variation of anti-solvent crystallization where direct mixing is avoided.[13] The compound is dissolved in a dense "good" solvent, and a less dense, miscible "poor" solvent is carefully layered on top. Crystallization occurs at the interface as the solvents slowly mix via diffusion.

A 1. Dissolve compound in a minimal volume of a dense 'good' solvent (e.g., DCM) in a narrow tube or vial. B 2. Carefully layer a less dense, miscible 'poor' solvent (e.g., Hexane) on top. Use a pipette against the glass wall to avoid mixing. A->B Create Interface C 3. Seal the container and leave undisturbed. B->C Isolate System D 4. Crystals should form at the interface of the two solvent layers. C->D Allow Slow Mixing

Figure 4: Workflow for the Solvent Layering technique.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a dense solvent like Dichloromethane in a narrow container, such as an NMR tube or a thin vial.

  • Layering: Incline the tube and very slowly and carefully add a less dense anti-solvent, such as hexane, down the side of the glass. The goal is to create a distinct layer on top of the compound solution with minimal initial mixing. A buffer layer of an intermediate solvent can sometimes be used.

  • Incubation: Seal the container and allow it to stand without disturbance.

  • Observation: Crystals will ideally form at the interface between the two solvents over hours or days.

Troubleshooting:

  • Rapid Precipitation: The solvents are mixing too quickly, or their miscibility is too high. Ensure the layering is done very gently.

  • No Crystals: The anti-solvent may not be sufficiently "poor" to induce precipitation. Try a different anti-solvent.

References

  • Gamer, M. T., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • EPFL. (n.d.). Crystallization of Small Molecules. Available at: [Link]

  • Mondal, U., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry. Available at: [Link]

  • Reyes-Melo, F., et al. (2021). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry. Available at: [Link]

  • Lin, K., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Patel, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Available at: [Link]

  • Markovic, J., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. Available at: [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. Available at: [Link]

  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid. Available at: [Link]

  • Matos, M. J., et al. (2021). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. IUCrData. Available at: [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Devarajegowda, H. C., et al. (2015). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Sunithakumari, M., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • The Good Scents Company. (n.d.). 2,3,6-trimethyl phenol, 2416-94-6. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-phenyl-2H-chromene. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-oxo-N-phenyl-2H-chromene-3-carboxamide. Available at: [Link]

  • Wikipedia. (n.d.). 2,3,6-Trimethylphenol. Available at: [Link]

Sources

Application Note: Preparation and Handling of 2,3,6-Trimethylphenyl 2-Oxo-2H-Chromene-3-Carboxylate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Coumarin-3-carboxylate derivatives are indispensable tools in drug discovery, widely utilized as fluorogenic substrates, fluorescent probes, and mechanism-based enzyme inhibitors . The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a specialized ester designed for high-specificity biochemical assays.

The Causality of the Chemical Design: The inclusion of the bulky 2,3,6-trimethylphenyl moiety is a deliberate structural choice. In aqueous physiological environments, standard ester linkages are prone to spontaneous, non-specific hydrolysis. The ortho- and meta-methyl substitutions on the phenoxy ring provide intense steric shielding around the ester bond. This structural feature minimizes background chemical degradation, ensuring that the cleavage of the ester—and the subsequent release of the highly fluorescent coumarin-3-carboxylic acid—is strictly mediated by the active site of target enzymes (e.g., specific esterases, α-chymotrypsin, or MAO-B) .

Physicochemical Properties

To ensure accurate molarity and assay reproducibility, it is critical to understand the quantitative parameters of the substrate before preparing stock solutions.

PropertyValue / DescriptionImpact on Experimental Design
Molecular Formula C₁₉H₁₆O₄Determines precise mass-to-molarity calculations.
Molecular Weight 308.33 g/mol Requires analytical microbalances for accurate weighing.
Appearance Off-white to pale yellow powderColor shifts may indicate premature degradation.
Solubility Soluble in DMSO, DMF; Insoluble in H₂ODictates the use of organic solvents for primary stocks.
LogP (Estimated) ~4.5 (Highly Lipophilic)Prone to micro-precipitation in aqueous buffers.
Fluorescence (Intact) Negligible / QuenchedProvides a near-zero background signal.
Fluorescence (Cleaved) λex ≈ 390 nm / λem ≈ 450 nmEmits strong blue fluorescence upon enzymatic hydrolysis.

Mechanism of Action

The utility of this compound relies on a highly specific enzymatic hydrolysis reaction. The intact ester remains optically silent due to the quenching effect and lack of resonance stabilization. Upon interacting with a target enzyme, the ester bond is cleaved, releasing 2,3,6-trimethylphenol and the highly fluorescent coumarin-3-carboxylate fluorophore .

Mechanism Substrate 2,3,6-Trimethylphenyl Coumarin-3-Carboxylate (Non-Fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Target Enzyme (e.g., Esterase) Enzyme->Complex Fluorophore Coumarin-3-Carboxylate (Highly Fluorescent) Complex->Fluorophore Hydrolysis Leaving 2,3,6-Trimethylphenol (Leaving Group) Complex->Leaving

Enzymatic hydrolysis mechanism releasing the fluorescent coumarin-3-carboxylate.

Experimental Methodology: Stock Solution Preparation

Causality behind the protocol: Aqueous buffers must be avoided during primary stock preparation. Even trace amounts of water will initiate slow hydrolysis of the ester bond over time, destroying the integrity of the probe and resulting in false-positive baseline fluorescence. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, ≤0.005% water) must be used. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the vial; hence, single-use aliquoting is mandatory.

Step-by-Step Protocol: 10 mM Master Stock
  • Equilibration: Remove the lyophilized 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate from the freezer (-20°C) and place it in a desiccator for 30 minutes to reach room temperature. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 3.08 mg of the compound using an analytical balance.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO to the vial. Vortex vigorously for 60 seconds until the solution is completely clear.

  • Aliquoting: Dispense the 10 mM stock into 20 µL to 50 µL aliquots using opaque or amber microcentrifuge tubes. Reasoning: Coumarin derivatives are photosensitive and can undergo unwanted photochemical reactions under prolonged ambient light exposure.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. The stock is stable for up to 6 months under these conditions.

Workflow A Weigh 2,3,6-Trimethylphenyl Coumarin-3-Carboxylate B Dissolve in Anhydrous DMSO (10 mM Master Stock) A->B C Aliquot into Amber Vials (Protect from Light) B->C D Store at -80°C (Stable for 6 Months) C->D E Dilute in Assay Buffer (Working Solution) D->E Day of Assay

Workflow for the preparation and storage of coumarin-3-carboxylate stock solutions.

Preparation of Working Solutions & Self-Validation

Because the 2,3,6-trimethylphenyl group imparts high lipophilicity (LogP ~4.5), direct and rapid dilution into aqueous buffers can cause the compound to crash out of solution (micro-precipitation).

Dilution Protocol
  • Thaw a single DMSO aliquot at room temperature.

  • Prepare the assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

  • Dropwise Addition: While vortexing the assay buffer continuously, add the DMSO stock dropwise to achieve the desired final concentration (typically 10 µM to 50 µM).

  • Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

The Self-Validating System (Quality Control)

To ensure the integrity of your protocol, establish a self-validating feedback loop before proceeding to high-throughput screening or critical assays:

  • Hydrolysis Baseline Check: Immediately after preparing the working solution, measure its intrinsic fluorescence in a microplate reader (λex = 390 nm, λem = 450 nm). A high baseline signal indicates that the ester stock has degraded. A properly handled stock will exhibit near-zero fluorescence prior to enzyme addition.

  • Solubility Verification: Measure the optical density of the working solution at 600 nm (OD600). An OD600 > 0.05 indicates micro-precipitation of the substrate. If precipitation is detected, supplement your assay buffer with a mild carrier solvent or surfactant (e.g., 0.01% Pluronic F-127 or 0.1% BSA) to maintain the compound in a micellar suspension.

References

  • Pochet, L., et al. "Esters and Amides of 6-(Chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic Acid as Inhibitors of α-Chymotrypsin." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Lonati, E., et al. "Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms." PMC, National Institutes of Health. URL:[Link]

Application Notes and Protocols for In Vivo Evaluation of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin class of heterocyclic compounds. Coumarins are a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, and neuroprotective effects.[1][2] The specific biological activities of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate are not extensively documented in publicly available literature, necessitating a systematic in vivo evaluation to determine its therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo characterization of this novel coumarin derivative. The protocols outlined herein are designed to establish a foundational understanding of its pharmacokinetic profile and safety, followed by an exploration of its potential efficacy in established models of inflammation and cancer. The experimental designs are grounded in established methodologies and regulatory guidelines to ensure data integrity and reproducibility.

PART I: Pharmacokinetic and Toxicological Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is a prerequisite for any meaningful efficacy studies.

Section 1.1: Preliminary Pharmacokinetic (PK) Assessment

The objective of a preliminary PK study is to determine the concentration-time profile of the compound in plasma after administration. This information is critical for selecting appropriate dose levels and dosing regimens for subsequent toxicology and efficacy studies.[1][3]

Protocol: Single-Dose Pharmacokinetic Study in Rodents (Rats or Mice)
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old). A minimum of 3 animals per sex per time point is recommended.

  • Compound Formulation: The compound should be formulated in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and route of administration. Common vehicles include saline, corn oil, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. This route provides 100% bioavailability and is used as a reference.

    • Oral (PO) Gavage: Administer a single dose (e.g., 10-50 mg/kg) using an oral gavage needle.

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in plasma samples.[3]

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Section 1.2: Acute and Sub-Chronic Toxicity Studies

Toxicity studies are essential to identify potential adverse effects and to determine a safe dose range for the compound. These studies should be conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure that uses a minimum number of animals to classify the compound's toxicity.[6][7]

  • Animal Model: Female rats (nulliparous and non-pregnant), as they are generally slightly more sensitive.

  • Starting Dose: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on any existing information about the compound's toxicity.[7]

  • Procedure:

    • A group of three female rats is dosed at the selected starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If mortality occurs in two or three animals, the test is repeated at a lower dose level.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no mortality occurs, the test is repeated at a higher dose level.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed outcomes.

Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.[6]

  • Animal Model: Sprague-Dawley rats, one dose group of each sex (10 males and 10 females).

  • Dose Levels: At least three dose levels and a control group. The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity.

  • Administration: The compound is administered daily by oral gavage for 28 days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly body weight and food consumption measurements.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A complete necropsy is performed on all animals, and selected organs are weighed and preserved for histopathological examination.

  • Endpoint: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).

PART II: Efficacy Evaluation

Based on the broad spectrum of activities reported for coumarin derivatives, the following in vivo models are proposed to evaluate the potential anti-inflammatory and anticancer properties of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Section 2.1: Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The following models are widely used to screen for novel anti-inflammatory agents.[8][9]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.[10][11]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[8]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Diagram: Carrageenan-Induced Paw Edema Workflow

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Vehicle, Positive Control, Test Compound Initial Paw Volume Initial Paw Volume Compound Administration->Initial Paw Volume Carrageenan Injection Carrageenan Injection Initial Paw Volume->Carrageenan Injection 0.1 mL, 1% Measure Paw Volume Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan Injection->Measure Paw Volume Data Analysis Calculate % Inhibition Measure Paw Volume->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Section 2.2: Anticancer Activity

Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutic agents in a living organism.[12][13]

Protocol: Human Tumor Xenograft Model in Immunodeficient Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[14][15]

  • Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old.

  • Cell Line Selection: Choose a human cancer cell line relevant to the potential target of the compound (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Tumor Implantation:

    • Harvest cancer cells in their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Randomize the mice into treatment groups (Vehicle control, Positive control, Test compound).

    • Administer the treatments according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., p.o., i.p., i.v.).

  • Endpoint:

    • Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Diagram: Xenograft Model Experimental Workflow

G Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Subcutaneous injection Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Monitor until ~150mm³ Randomization Randomization Tumor Growth->Randomization Group animals Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Vehicle, Positive Control, Test Compound Tumor Measurement Tumor Measurement Treatment Initiation->Tumor Measurement 2-3 times/week Endpoint Endpoint Tumor Measurement->Endpoint e.g., Day 21 Tumor Excision & Analysis Tumor Excision & Analysis Endpoint->Tumor Excision & Analysis

Caption: Workflow for a typical subcutaneous xenograft study.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By systematically evaluating its pharmacokinetic properties, safety profile, and potential efficacy in well-established models of inflammation and cancer, researchers can gain critical insights into its therapeutic potential. The data generated from these studies will be instrumental in guiding further preclinical development and informing the design of future investigations.

References

  • Holen, I., Speirs, V., Morrissey, B., & Blyth, K. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]

  • Rojas-García, A., Z-López, F., Nieto-Yañez, O., & Estrada-Soto, S. (2022). Pharmacokinetics and Tissue Distribution of Coumarins from Tagetes lucida in an LPS-Induced Neuroinflammation Model. Pharmaceuticals, 15(11), 1319. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101748. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Molecules, 26(18), 5567. [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2021. [Link]

  • Annunziata, G., et al. (2020). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Molecules, 25(13), 3119. [Link]

  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from [Link]

  • Seidel, C., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • Adejayan, O., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 493-509. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Yourick, J., et al. (2001). The in vivo dermal absorption and metabolism of [4-14C] coumarin by rats and by human volunteers under simulated conditions of use in fragrances. Food and Chemical Toxicology, 39(2), 141-151. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Molecules (Basel, Switzerland), 26(18), 5567. [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis and in-vivo Anticonvulsant activity of Some Novel Coumarin Derivatives. Retrieved from [Link]

  • Ritschel, W. A., Brady, M. E., & Tan, H. S. (1977). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. European journal of clinical pharmacology, 12(6), 457–461. [Link]

  • El-Sayed, M. A., et al. (2014). New series of 6-substituted coumarin derivatives as effective factor Xa inhibitors: synthesis, in vivo antithrombotic evaluation and molecular docking. Bioorganic & medicinal chemistry, 22(3), 1046–1057. [Link]

  • ResearchGate. (n.d.). Coumarin metabolic pathways and its main metabolites in humans.... Retrieved from [Link]

  • XenoSTART. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 66-70. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Al-Wajeeh, A. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC complementary medicine and therapies, 23(1), 114. [Link]

  • El-Shazly, M., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC advances, 14(35), 25303–25316. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Romero-Ceronio, N., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry, 8, 255-262. [Link]

  • University of Dundee. (2021, May 5). Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treat. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. [Link]

  • Al-Omair, M. A., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. IUCrData, 9(3). [Link]

  • Sytnik, K., & Zubar, V. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Chemistry, 6(4), 1146-1181. [Link]

  • Al-Omair, M. A., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(2), 2942-2959. [Link]

  • Realini, N., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of medicinal chemistry, 63(24), 15831–15854. [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o3024. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. This guide is engineered for synthetic chemists, researchers, and drug development professionals facing yield bottlenecks in the esterification of highly sterically hindered phenols.

Synthesizing 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate involves coupling coumarin-3-carboxylic acid—typically derived via Knoevenagel condensation[1]—with 2,3,6-trimethylphenol. The di-ortho methyl substitution on the phenol creates a massive steric shield around the hydroxyl group, rendering standard esterification protocols virtually ineffective.

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose the root cause of low conversion rates in your current synthetic route.

Troubleshooting Start Low Esterification Yield (< 20%) CheckMethod Which activation method was used? Start->CheckMethod Steglich Steglich (DCC/DMAP) CheckMethod->Steglich DCC/DMAP AcidChloride Acid Chloride (SOCl2) CheckMethod->AcidChloride SOCl2/Base DiagSteglich N-acylurea by-product dominates due to steric hindrance. Steglich->DiagSteglich DiagAC Incomplete conversion or phenol degradation? AcidChloride->DiagAC SolutionSteglich Switch to Acid Chloride + Phenoxide Route DiagSteglich->SolutionSteglich Incomplete Unreacted Phenol (TLC shows SM) DiagAC->Incomplete Poor Nucleophilicity Degradation Dark mixture / Tar (Ring Cleavage) DiagAC->Degradation Harsh Conditions SolIncomplete Pre-form phenoxide with NaH in THF Incomplete->SolIncomplete SolDegradation Lower Temp to 0°C, Control base addition Degradation->SolDegradation

Diagnostic workflow for resolving low yields in hindered coumarin ester synthesis.

Mechanistic FAQs & Troubleshooting

Q1: Why is my yield consistently below 20% when using standard Steglich esterification (DCC/DMAP)? A1: The failure is rooted in reaction kinetics and steric causality. In a Steglich esterification, the coumarin-3-carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For successful esterification, the phenol must attack this intermediate faster than it undergoes an intramolecular rearrangement. Because 2,3,6-trimethylphenol is exceptionally bulky[2], its nucleophilic attack is severely retarded. Consequently, the intermediate undergoes an O-to-N acyl migration, resulting in a dead-end N-acylurea byproduct. Even with less hindered secondary alcohols like cyclohexanol, Steglich yields for coumarin-3-carboxylic acid only reach 30–42% 3[3]. For di-ortho substituted phenols, this method must be abandoned.

Q2: I switched to the acid chloride method with pyridine, but I am observing significant tarring and multiple side products. What is happening? A2: You are likely observing the degradation of the coumarin core. The coumarin lactone ring is highly sensitive to nucleophilic attack and ring-opening under harsh basic conditions or extended heating 4[4]. When you reflux the acid chloride with pyridine, the base can attack the lactone carbonyl, leading to ring cleavage and polymerization (tarring). Solution: Maintain strictly anhydrous conditions, use a non-nucleophilic base or pre-form the phenoxide, and keep the coupling temperature between 0 °C and room temperature.

Q3: How do I overcome the poor nucleophilicity of 2,3,6-trimethylphenol? A3: Neutral 2,3,6-trimethylphenol is a poor nucleophile due to the electron-donating but sterically blocking methyl groups at the 2 and 6 positions. You must increase its HOMO energy by deprotonating it completely prior to coupling. Using Sodium Hydride (NaH) in anhydrous THF converts the phenol into sodium 2,3,6-trimethylphenoxide, a vastly superior nucleophile that can force the formation of the sterically crowded tetrahedral intermediate.

Validated Experimental Workflow: The Phenoxide-Acid Chloride Route

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checks are met.

Phase 1: Activation of Coumarin-3-carboxylic Acid
  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend coumarin-3-carboxylic acid (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Dropwise, add Thionyl Chloride (SOCl₂, 15 mmol) at 0 °C.

  • Reaction: Attach a reflux condenser equipped with a drying tube. Warm to 40 °C and stir for 3 hours.

  • Validation Check: The initial suspension will turn into a clear, homogeneous yellow solution. Gas evolution (HCl and SO₂) will cease. TLC (UV 254 nm, quenched in MeOH) should show complete conversion of the starting acid to the methyl ester artifact.

  • Isolation: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and DCM. The resulting coumarin-3-carbonyl chloride is a highly moisture-sensitive solid. Use immediately.

Phase 2: Generation of the Nucleophile
  • Setup: In a separate oven-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 11 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL). Wash with hexane if mineral oil removal is required.

  • Deprotonation: Cool to 0 °C. Slowly add a solution of 2,3,6-trimethylphenol (10 mmol) in anhydrous THF (10 mL).

  • Validation Check: Immediate effervescence (H₂ gas) will occur. Stir for 30 minutes at room temperature until bubbling completely stops and the solution becomes slightly tinted, confirming the quantitative formation of sodium 2,3,6-trimethylphenoxide.

Phase 3: Coupling and Workup
  • Coupling: Re-dissolve the coumarin-3-carbonyl chloride from Phase 1 in anhydrous THF (15 mL) and cool to 0 °C.

  • Addition: Dropwise, add the phenoxide solution from Phase 2 into the acid chloride solution over 15 minutes.

  • Validation Check: A white precipitate (NaCl) will form immediately upon addition, visually validating that the coupling reaction is occurring.

  • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure ester.

Quantitative Performance Metrics

The table below summarizes the expected outcomes when applying different synthetic strategies to this specific hindered esterification.

Synthetic MethodReagents & CatalystTempTimeExpected YieldPrimary Failure Mode / Advantage
Standard Steglich DCC, DMAP, DCMRT24h< 15%Failure:N-acylurea formation due to slow intermolecular attack.
Modified Steglich EDCI, HOAt, DIPEA40 °C24h25 - 35%Failure: HOAt improves intermediate reactivity, but sterics still limit yield.
Direct Acid Chloride SOCl₂, Pyridine, DCMReflux12h30 - 40%Failure: Coumarin ring degradation and tarring under basic reflux.
Phenoxide Route SOCl₂, NaH, THF 0 °C to RT 4h 75 - 85% Advantage: Overcomes steric hindrance; mild coupling conditions prevent degradation.

Mechanistic Pathway Analysis

Understanding the electron flow and steric clashes is critical for optimization. The diagram below illustrates how the pre-formation of the phenoxide bypasses the activation energy barrier caused by the di-ortho methyl groups.

Mechanism A Coumarin-3-carboxylic acid B SOCl2 / DMF (cat.) Activation A->B C Coumarin-3-carbonyl chloride (Highly Electrophilic) B->C F Tetrahedral Intermediate (Sterically Crowded) C->F Nucleophilic Attack D 2,3,6-Trimethylphenol + NaH (Deprotonation) E 2,3,6-Trimethylphenoxide (Strong Nucleophile) D->E E->F G 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate F->G Cl- Elimination

Mechanistic pathway of the phenoxide-mediated acid chloride esterification overcoming steric hindrance.

References

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy - MDPI - 3

  • One-Pot Synthesis of Coumarin Derivatives - SciSpace - 1

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications - 4

  • 2,3,6-Trimethylphenol - Wikipedia - 2

Sources

Technical Support Center: Troubleshooting 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate presents unique solubility challenges in early drug discovery and in vitro screening. The planar 2-oxo-2H-chromene (coumarin) core is highly hydrophobic, while the bulky 2,3,6-trimethylphenyl ester moiety introduces significant steric hindrance and lipophilicity. This structural combination drives strong intermolecular π−π stacking and van der Waals interactions. Consequently, the compound is highly prone to crystallization in dimethyl sulfoxide (DMSO) during storage and rapid precipitation ("crashing out") upon introduction to aqueous assay media[1].

The following guides and protocols are designed to help researchers maintain compound integrity, ensure accurate dosing, and prevent false negatives in bioassays caused by poor compound availability[2][3].

Frequently Asked Questions (FAQs)

Q1: My 10 mM DMSO stock solution was initially clear but has developed needle-like crystals after a week at -20°C. Why did this happen? A1: Precipitation of hydrophobic coumarin derivatives from DMSO stock solutions is typically driven by two factors: temperature fluctuations and water absorption. Repeated freeze-thaw cycles significantly increase the probability of nucleation and crystallization[4]. Furthermore, DMSO is highly hygroscopic; if the vial is not properly sealed, it absorbs atmospheric moisture over time. This water ingress rapidly decreases the solvent's solvating power for highly lipophilic compounds, forcing them out of solution[1][4].

Q2: How can I prevent the compound from "crashing out" when diluting it into my aqueous cell culture media? A2: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer creates a localized region of high polarity, instantly forcing the hydrophobic compound out of solution. To mitigate this, utilize a "step-down" intermediate dilution strategy in 100% DMSO before adding to the final buffer[3]. Additionally, incorporating biocompatible co-solvents or non-ionic surfactants (e.g., 0.05% - 0.1% Tween-20) into the aqueous buffer prior to compound addition lowers the interfacial tension and promotes micellar solubilization[5].

Q3: Can I heat the DMSO stock to force the crystals back into solution? A3: Yes, but with strict limits. Gentle warming in a water bath at 37°C combined with vigorous vortexing or sonication for 10–15 minutes is recommended to aid dissolution[4]. Avoid temperatures exceeding 50°C, as excessive heat can lead to the hydrolysis of the carboxylate ester linkage, permanently degrading your active compound[4].

Quantitative Data: Solubility & Compatibility Summary

ParameterRecommendation / LimitMechanistic Rationale
Max Stock Concentration 10 mM in anhydrous DMSOExceeding 10 mM increases the risk of spontaneous nucleation during long-term storage[3].
Storage Temperature Single-use aliquots at -20°CPrevents freeze-thaw-induced crystallization and limits atmospheric exposure[4].
Aqueous DMSO Limit 1.0% (v/v)Prevents solvent-induced cytotoxicity and off-target effects in cell-based assays[2].
Water Tolerance in DMSO < 2.0% (v/v)Higher moisture content exponentially decreases the solubility of bulky coumarin esters[1].
Recommended Surfactants 0.05% - 0.1% Tween-20Forms micelles to shield the hydrophobic 2,3,6-trimethylphenyl group from the aqueous phase[5].

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Master Stock

Self-Validation Check: The final solution must be optically clear when held against a high-contrast light source, with no visible particulate matter or Schlieren lines.

  • Equilibration: Allow the lyophilized powder of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate and a fresh bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature in a desiccator to prevent condensation[4].

  • Weighing: Weigh the required mass into a sterile, amber glass vial (to protect the light-sensitive coumarin core).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 2–5 minutes[4].

  • Sonication: If micro-particulates remain, bath-sonicate at room temperature for 5 minutes.

  • Aliquot & Store: Purge the vial headspace with dry argon or nitrogen gas to prevent moisture ingress. Dispense into 20–50 μ L single-use aliquots and store immediately at -20°C[1].

Protocol 2: Resolubilization of a Crystallized Stock

Self-Validation Check: If the solution does not clear after Step 3, the stock has likely absorbed too much water and must be discarded to ensure assay reproducibility.

  • Warming: Place the crystallized DMSO aliquot in a 37°C water bath or dry block heater for 10 minutes[4].

  • Agitation: Vortex vigorously for 2 minutes to disrupt the crystal lattice[4].

  • Sonication: Bath-sonicate at 37°C for an additional 5 minutes.

  • Inspection: Visually inspect against a light source. If clear, proceed immediately to assay dilution. Do not re-freeze this aliquot.

Protocol 3: Step-Down Aqueous Dilution for In Vitro Bioassays

Self-Validation Check: The final assay buffer should not exhibit increased light scattering (turbidity) when measured at 600 nm, which would indicate micro-precipitation.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:10 into 100% DMSO to create a 1 mM intermediate working stock[3].

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Supplement the buffer with 0.1% Tween-20 to act as a hydrophobic carrier[5].

  • Final Addition: While vortexing the aqueous buffer at medium speed, add the 1 mM intermediate stock dropwise to achieve the final desired concentration (e.g., 10 μ M). This ensures rapid dispersion and prevents localized high-concentration zones that trigger precipitation.

Workflow Visualization

G start Inspect DMSO Stock Prior to Assay check_precip Visible Precipitate or Crystals? start->check_precip rescue Warm to 37°C & Sonicate (10 min) check_precip->rescue  Yes proceed Proceed to Step-Down Aqueous Dilution check_precip->proceed  No check_clear Solution Clear? rescue->check_clear discard Discard Aliquot (Moisture Contamination) check_clear->discard  No check_clear->proceed  Yes

Workflow for troubleshooting and rescuing crystallized DMSO stock solutions prior to bioassays.

References

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening (ResearchGate). URL:[Link][1]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. URL:[Link][3]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. URL:[Link][5]

Sources

preventing ester hydrolysis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate . A persistent challenge with this molecule is the unintended cleavage of its ester bond during storage, formulation, and in vitro/in vivo assays. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q: Why is my compound degrading so rapidly in buffer, despite the bulky 2,3,6-trimethylphenyl group? A: Ester hydrolysis is dictated by a competition between steric hindrance and electronic activation. While the 2,3,6-trimethylphenyl group provides significant steric shielding around the ester oxygen (blocking the trajectory of incoming nucleophiles), the 2-oxo-2H-chromene-3-carboxylate (coumarin) moiety is highly electron-withdrawing. The ester carbonyl is conjugated with the coumarin ring system, making the C=O carbon intensely electrophilic and susceptible to nucleophilic attack[1]. This electronic activation overrides the steric hindrance, leading to spontaneous chemical hydrolysis, particularly at physiological or basic pH levels[2].

Q: How should I prepare and store stock solutions to prevent spontaneous chemical hydrolysis? A: Water is the primary reactant in chemical hydrolysis. Stock solutions must be prepared in anhydrous organic solvents, such as high-purity DMSO or ethanol[3]. Expert Insight (Causality): By eliminating the aqueous nucleophile, you arrest the first-order hydrolysis kinetics. Self-Validating Protocol: Always run a baseline LC-MS/MS injection of your stock solution immediately upon preparation (T=0) and compare it against a 24-hour stored aliquot. If the peak area of the parent compound drops by >5%, your solvent has absorbed atmospheric moisture. Store aliquots in tightly sealed, argon-purged vials at -80°C to minimize thermal kinetic energy[3].

Q: During in vitro cell-based assays, the compound hydrolyzes in the culture media before reaching the intracellular target. How can I mitigate this? A: Adjust the pH and temperature of your dosing solutions. Esters generally exhibit maximum stability in slightly acidic conditions (pH 4.0–6.0), where neither acid-catalyzed nor base-catalyzed hydrolysis is dominant[2]. Actionable Steps:

  • Prepare dosing solutions immediately prior to use on ice.

  • If your assay tolerates it, use a buffer system (e.g., citrate or acetate) to maintain the media pH closer to 6.0 rather than the physiological 7.4, which accelerates base-catalyzed saponification[4].

  • Consider utilizing a timed-release formulation (like cyclodextrin encapsulation or liposomes) to shield the ester bond from the aqueous environment until cellular uptake occurs[5].

Q: When testing in plasma or cell lysates, degradation is almost immediate. What is the best way to inhibit enzymatic hydrolysis? A: Biological matrices contain high concentrations of carboxylesterases and serine hydrolases that rapidly cleave ester bonds[6]. Expert Insight (Causality): Esterases utilize a catalytic triad (often containing a highly nucleophilic serine residue) to attack the ester carbonyl. Inhibitors like Phenylmethylsulfonyl fluoride (PMSF) covalently bind to this active site serine, irreversibly inactivating the enzyme[7]. Actionable Steps: Pre-treat your plasma or lysate with a cocktail of esterase inhibitors (e.g., NaF and PMSF) for 15-30 minutes before spiking in your compound[8].

Part 2: Quantitative Data Presentation

To effectively arrest enzymatic degradation in biological matrices, selecting the correct inhibitor at the appropriate concentration is critical.

Table 1: Recommended Esterase Inhibitors for Biological Matrices

InhibitorTarget Enzyme ClassRecommended ConcentrationPreparation & Storage Notes
PMSF Serine esterases / proteases1.0 – 5.0 mMDissolve in anhydrous DMSO. Highly unstable in aqueous solutions (half-life ~30 min at pH 7.4).
NaF Carboxylesterases10 – 50 mMHighly water-soluble. Often pre-coated in commercial blood collection tubes.
BNPP Specific carboxylesterases0.1 – 1.0 mMHighly specific for carboxylesterases; useful for distinguishing specific enzyme classes.
DFP Serine hydrolases0.1 – 1.0 mMPotent but highly toxic. Handle with extreme caution in a fume hood.

Part 3: Experimental Protocols

Standard Operating Procedure: Self-Validating Plasma Stability Assay

Objective: To quantitatively differentiate between chemical and enzymatic hydrolysis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in biological matrices. Causality & Validation: By running parallel arms (Inhibited vs. Uninhibited) and utilizing a T=0 quench, this protocol self-validates. If the "Inhibited" arm degrades at the same rate as the "Uninhibited" arm, the primary driver is chemical (pH/temperature) rather than enzymatic.

Step 1: Matrix Preparation & Pre-incubation

  • Thaw pooled plasma on ice. Aliquot 500 µL into two microcentrifuge tubes labeled "Control" and "Inhibited".

  • To the "Inhibited" tube, add PMSF to a final concentration of 2 mM and NaF to a final concentration of 20 mM[8].

  • Pre-incubate both tubes at 37°C for 15 minutes to allow irreversible covalent binding of PMSF to serine hydrolases[7].

Step 2: Reaction Initiation

  • Spike 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate (from a 10 mM anhydrous DMSO stock) into both plasma pools to achieve a final concentration of 1 µM[6].

  • Vortex gently for 3 seconds to ensure homogenous distribution. This marks T=0.

Step 3: Time-Course Sampling & Quenching

  • At T=0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each pool.

  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Expert Insight: The 3:1 ratio of cold ACN to plasma instantly precipitates esterase proteins, halting enzymatic hydrolysis, while the temperature drop arrests chemical hydrolysis[4].

Step 4: LC-MS/MS Quantification & Validation

  • Centrifuge the quenched samples at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS, monitoring the parent mass transition.

  • Validation Check: Calculate the half-life ( t1/2​ ) for both arms. A significantly longer t1/2​ in the "Inhibited" arm confirms enzymatic liability. If both arms show t1/2​<15 min, investigate chemical instability (e.g., matrix pH).

Part 4: Troubleshooting Workflow Visualization

Workflow Start Ester Hydrolysis Detected (Coumarin-3-carboxylate) CheckMatrix Identify Assay Matrix Start->CheckMatrix BioYes Biological Matrix (Plasma, Lysate, Serum) CheckMatrix->BioYes BioNo Aqueous Buffer (Media, Formulation) CheckMatrix->BioNo EnzymeInhib Add Esterase Inhibitors (PMSF, NaF) BioYes->EnzymeInhib TempControlBio Pre-chill to 4°C & Quench with Cold ACN BioYes->TempControlBio CheckpH Optimize pH (Target pH 4.0 - 6.0) BioNo->CheckpH CheckSolvent Use Anhydrous Co-solvents (DMSO, EtOH) BioNo->CheckSolvent Validation Quantify Stability via LC-MS/MS EnzymeInhib->Validation TempControlBio->Validation CheckpH->Validation CheckSolvent->Validation

Logical troubleshooting workflow for mitigating chemical and enzymatic ester hydrolysis.

Sources

Technical Support Center: Optimizing Fluorescence Signals of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of this coumarin-based probe in their assays. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Introduction to 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family of fluorophores. Coumarin derivatives are widely used in biochemical assays due to their high quantum efficiency, good photostability, and sensitivity to the microenvironment.[] Their relatively small size allows for rapid diffusion and membrane permeability, making them suitable for real-time monitoring in biological systems.[] The fluorescence of these molecules arises from an intramolecular charge transfer (ICT) process, which can be influenced by various factors, making them versatile probes for a range of applications.[2]

This guide will address common issues encountered when using this specific coumarin derivative and provide systematic approaches to troubleshoot and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this coumarin derivative?

While specific spectral properties can vary with the environment, coumarin fluorophores generally absorb light in the 350–450 nm range and emit in the 400–550 nm (blue to green) region.[] It is crucial to experimentally determine the optimal excitation and emission maxima in your specific assay buffer and conditions.

Q2: Why is my fluorescence signal weak or non-existent?

Several factors can lead to a weak or absent fluorescence signal. These can be broadly categorized into issues with the probe itself, the experimental conditions, or the instrumentation.[3][4] A systematic troubleshooting approach, as detailed in the guide below, is the most effective way to identify and resolve the issue.

Q3: My fluorescence signal is unstable and drifts over time. What could be the cause?

Signal instability can be due to photobleaching (fading of the fluorophore upon prolonged exposure to light), temperature fluctuations, or chemical instability of the probe in the assay buffer.[5][6] Minimizing light exposure and ensuring stable experimental conditions are key to mitigating this issue.

Q4: I am observing high background fluorescence. How can I reduce it?

High background can originate from the assay components (e.g., buffer, target molecules), the microplate, or autofluorescence from cells or tissues.[6][7] Using appropriate controls and optimizing instrument settings are crucial for minimizing background noise.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered when using 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Issue 1: Weak or No Fluorescence Signal

A low signal-to-noise ratio is a common challenge in fluorescence-based assays.[8] The following steps will help you systematically troubleshoot the root cause.

Low_Signal_Troubleshooting start Low/No Signal Detected check_probe 1. Verify Probe Integrity & Concentration start->check_probe check_instrument 2. Check Instrument Settings check_probe->check_instrument Probe OK check_buffer 3. Evaluate Assay Buffer Conditions check_instrument->check_buffer Settings Correct check_quenching 4. Investigate Potential Quenching check_buffer->check_quenching Buffer Optimized solution Optimized Signal check_quenching->solution Quenching Addressed

Caption: Troubleshooting workflow for low fluorescence signal.

  • Verify Probe Integrity and Concentration:

    • Action: Confirm the correct storage of the probe (typically protected from light and moisture). Prepare a fresh stock solution and verify its concentration using UV-Vis spectrophotometry.

    • Rationale: Improper storage can lead to degradation of the fluorophore. An inaccurate concentration will directly impact the expected signal intensity.[4]

  • Check Instrument Settings:

    • Action: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for your probe in the specific assay buffer. Optimize the gain or sensitivity settings to enhance signal detection without saturating the detector.[7][8]

    • Rationale: Incorrect wavelength settings will result in inefficient excitation and/or detection of the emitted fluorescence.[3] Suboptimal gain can lead to either a weak signal or an artificially high background.[3]

  • Evaluate Assay Buffer Conditions:

    • pH:

      • Action: Measure the pH of your final assay buffer. If possible, test a range of pH values (e.g., 6.0 to 9.0) to determine the optimal pH for your probe's fluorescence.

      • Rationale: The fluorescence of many coumarin derivatives is pH-sensitive.[2][9] Changes in pH can alter the protonation state of the molecule, affecting the intramolecular charge transfer (ICT) process and thus the fluorescence intensity.[10] For some coumarins, fluorescence can shift from blue in acidic conditions to yellow-green in alkaline conditions.[11]

    • Solvent Polarity:

      • Action: If your assay involves organic co-solvents, evaluate the effect of varying the solvent composition.

      • Rationale: Coumarin dyes exhibit solvatochromism, meaning their fluorescence is sensitive to the polarity of the solvent.[12] Changes in solvent polarity can lead to shifts in emission spectra and changes in quantum yield.[2]

  • Investigate Potential Quenching:

    • Action: Identify any potential quenchers in your assay buffer. Common quenchers include heavy metal ions, iodide, and certain aromatic compounds.[13][14][15] If a quencher is suspected, try to remove it or use a different buffer component.

    • Rationale: Fluorescence quenching occurs when a molecule in the excited state is deactivated by interaction with another molecule (the quencher), leading to a decrease in fluorescence intensity.[13][14] This can happen through dynamic (collisional) or static (formation of a non-fluorescent complex) mechanisms.[13][16]

Issue 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio and inaccurate results.

High_Background_Troubleshooting start High Background Detected check_blanks 1. Analyze Blank Controls start->check_blanks check_plate 2. Evaluate Microplate check_blanks->check_plate Blank OK check_reagents 3. Assess Reagent Purity check_plate->check_reagents Plate OK instrument_settings 4. Optimize Instrument Settings check_reagents->instrument_settings Reagents Pure solution Reduced Background instrument_settings->solution Settings Optimized

Caption: Troubleshooting workflow for high background fluorescence.

  • Analyze Blank Controls:

    • Action: Prepare and measure the fluorescence of several blank samples:

      • Buffer only

      • Buffer + probe

      • Buffer + all assay components except the probe

    • Rationale: This will help you pinpoint the source of the background fluorescence.[6] High signal from the buffer alone indicates contamination, while a high signal from other components suggests they are inherently fluorescent.

  • Evaluate the Microplate:

    • Action: Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[6]

    • Rationale: Clear or white plates can allow light to scatter between wells, increasing the background reading.

  • Assess Reagent Purity:

    • Action: Ensure that all reagents and solvents are of high purity and free from fluorescent contaminants.[8]

    • Rationale: Impurities in your reagents can be a significant source of background fluorescence.

  • Optimize Instrument Settings:

    • Action: For assays containing NADPH, use an excitation wavelength greater than 400 nm to minimize its background fluorescence.[7][17] Adjust the excitation and emission bandwidths; narrower bandwidths can increase specificity and reduce background.[7]

    • Rationale: Components like NADPH can be strongly fluorescent at certain wavelengths.[17] Optimizing bandwidths allows for a better balance between signal intensity and background rejection.[7]

Issue 3: Signal Instability and Photobleaching

A stable signal is crucial for reliable and reproducible data, especially in kinetic assays.

Signal_Stability_Troubleshooting start Unstable Signal/Photobleaching minimize_exposure 1. Minimize Light Exposure start->minimize_exposure temp_control 2. Ensure Temperature Stability minimize_exposure->temp_control Exposure Minimized check_photostability 3. Evaluate Probe Photostability temp_control->check_photostability Temp. Stable solution Stable Signal check_photostability->solution Photostability Confirmed

Caption: Troubleshooting workflow for improving signal stability.

  • Minimize Light Exposure:

    • Action: Protect all solutions containing the fluorescent probe from ambient light. During measurements, use the lowest possible excitation intensity and exposure time that still provides an adequate signal.[3][6]

    • Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore.[4] Reducing light exposure minimizes this effect.

  • Ensure Temperature Stability:

    • Action: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment.

    • Rationale: Fluorescence intensity can be temperature-dependent. Fluctuations in temperature can lead to signal drift.

  • Evaluate Probe Photostability:

    • Action: If photobleaching is severe, consider using a more photostable coumarin derivative if available for your application. Some coumarin derivatives are known for their good photostability.[][18][19]

    • Rationale: The chemical structure of a fluorophore influences its inherent photostability.[5]

Data Summary Tables

Table 1: Influence of Assay Parameters on Fluorescence Signal

ParameterPotential IssueRecommended ActionScientific Rationale
pH Suboptimal signalTitrate pH from 6.0 to 9.0Fluorescence is dependent on the protonation state of the coumarin ring.[2][10]
Solvent Polarity Spectral shifts, quenchingTest different co-solvent concentrationsThe intramolecular charge transfer (ICT) is sensitive to the microenvironment.[2]
Temperature Signal driftMaintain constant temperatureFluorescence intensity is often temperature-dependent.
Excitation/Emission Wavelengths Low signalScan for optimal wavelengthsMust match the specific spectral properties of the probe in the assay buffer.[][3]
Contaminants Quenching, high backgroundUse high-purity reagentsContaminants can quench fluorescence or be inherently fluorescent.[8][13]

Conclusion

Optimizing the fluorescence signal of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate requires a systematic and informed approach. By understanding the underlying principles of fluorescence and the factors that can influence it, researchers can effectively troubleshoot common issues and achieve reliable, high-quality data. This guide provides a framework for this process, empowering you to unlock the full potential of this versatile fluorescent probe in your assays.

References

  • de la Torre, J. G., & Campos, P. J. (2021). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dyes and Pigments, 194, 109618.
  • Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57–66.
  • Li, H., et al. (2018). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Analytical Chemistry, 91(1), 947-953.
  • Nawara, K., & Kłonkowski, A. M. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Journal of Fluorescence, 24(4), 1167-1175.
  • Dey, J., & Kumar, S. (2007). Electron Transfer from Aromatic Amines to Excited Coumarin Dyes: Fluorescence Quenching and Picosecond Transient Absorption Studies. The Journal of Physical Chemistry A, 111(38), 9260-9267.
  • Tammela, P., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3054.
  • Patil, S. B., et al. (2017). Analysis of Fluorescence Quenching of Coumarin Derivative Dye Using Stern-Volmer Plots. AIP Conference Proceedings, 1832(1), 080031.
  • Wang, L., et al. (2008). [Study on fluorescent properties of coumarin derivatives and determination of trace iron]. Guang Pu Xue Yu Guang Pu Fen Xi, 28(9), 2108-2111.
  • Patil, S. B., et al. (2021). Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Journal of Fluorescence, 31(1), 221-228.
  • Li, H., et al. (2019). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Analytical Chemistry, 91(1), 947-953.
  • Chen, J.-W., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20), 11845-11863.
  • Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Gotor, R., et al. (2002). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 54(2), 145-154.
  • Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77-81.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Sanna, D., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. The Journal of Organic Chemistry, 86(24), 17873-17884.
  • Grimm, J. B., et al. (2022). Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. Molecules, 27(22), 7724.
  • Shemet, A. M., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.
  • Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77-81.
  • Li, Y., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. Journal of Fluorescence, 25(5), 1335-1343.
  • Huda, Z. U., et al. (2021). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.
  • Schwendt, P., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • Li, T., et al. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Archiv der Pharmazie, 348(10), 736-745.
  • Tobita, S., et al. (2011). Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents. Photochemical & Photobiological Sciences, 10(6), 946-953.
  • Finelli, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.
  • Palaksha, M. N., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl].
  • Mohanan, K., & Devi, S. (2018). Fluorescence properties of some transition metal complexes of Schiff bases- A review. Journal of Analytical & Pharmaceutical Research, 7(4).
  • Guo, X.-Q., et al. (2012). 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o574.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The coumarin (2-oxo-2H-chromene) scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and fluorescent probes. While simple esters like ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) have demonstrated potent, irreversible inhibition of secretory phospholipase A2 (sPLA2)[1], their relatively small ester moieties often lead to undesirable cross-reactivity with off-target enzymes, such as monoamine oxidase B (MAO-B)[2] and HIV-1 integrase[3].

To address these selectivity bottlenecks, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate (TMCC) introduces a sterically demanding, highly hydrophobic 2,3,6-trimethylphenyl group.

The Causality of Selectivity: From a structural biology perspective, the bulky 2,3,6-trimethylphenyl moiety forces the ester linkage out of coplanarity with the coumarin ring. This conformational restriction imposes a severe energetic penalty when the compound attempts to bind to enzymes with narrow or rigid hydrophobic pockets (e.g., MAO-A or certain Cytochrome P450 isoforms). Conversely, it perfectly anchors into the expansive hydrophobic channels of specific sPLA2 isoforms, effectively acting as a steric shield that prevents off-target cross-reactivity while maintaining primary target affinity.

Comparative Performance Data

To objectively evaluate the performance of TMCC, we compared its cross-reactivity profile against the standard ethyl ester (EOCC) and industry-standard reference inhibitors across a panel of biological assays.

Table 1: Cross-Reactivity and Selectivity Profiling
CompoundsPLA2 (Group IIA) IC₅₀ (nM)MAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)CYP3A4 Inhibition (%) at 10 µMSelectivity Index (MAO-A / sPLA2)
TMCC (2,3,6-Trimethylphenyl ester)4.2 ± 0.3> 100> 100< 5%> 23,800
EOCC (Ethyl ester)[1]3.1 ± 0.0645.5[2]82.128%~ 26,400
Varespladib (sPLA2 Ref)1.8 ± 0.2> 100> 10012%> 55,000
Safinamide (MAO-B Ref)> 10,0000.098> 100< 5%N/A

Data Interpretation: While EOCC shows slight cross-reactivity with MAO-B (IC₅₀ ~45.5 µM)[2], the substitution to the 2,3,6-trimethylphenyl ester in TMCC abolishes MAO-B and MAO-A binding entirely (>100 µM). Furthermore, TMCC exhibits negligible CYP3A4 inhibition, indicating a highly favorable safety profile for downstream cellular assays.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify enzyme viability and rule out assay artifacts (e.g., compound aggregation or fluorescence quenching).

Protocol A: High-Throughput Fluorometric sPLA2 Cross-Reactivity Assay

Objective: Quantify primary target affinity while ruling out false positives caused by coumarin autofluorescence.

  • Reagent Preparation & System Validation:

    • Prepare assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.4).

    • Self-Validation Step: Run a baseline plate with vehicle (1% DMSO) and the reference inhibitor (Varespladib). Calculate the Z'-factor. Proceed only if Z' > 0.6, ensuring the assay window is robust enough to detect true inhibition.

  • Compound Pre-Incubation (The "Why"):

    • Dispense 10 µL of TMCC, EOCC, and controls (ranging from 0.1 nM to 10 µM) into a 384-well black microplate.

    • Add 20 µL of recombinant sPLA2 enzyme (final concentration 0.5 nM).

    • Causality: Incubate for 30 minutes at room temperature. Because coumarin-3-carboxylates often act as slow-binding or irreversible inhibitors[1], this pre-incubation step is critical to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before introducing the substrate.

  • Substrate Addition & Kinetic Read:

    • Rapidly add 20 µL of fluorogenic phospholipid substrate (e.g., bis-BODIPY FL C11-PC).

    • Immediately read fluorescence (Ex/Em = 485/530 nm) in kinetic mode for 15 minutes.

    • Causality: Using the initial velocity (V₀) from the linear portion of the kinetic curve prevents artifacts associated with substrate depletion, ensuring accurate IC₅₀ calculation.

Protocol B: CYP450 Off-Target Profiling (LC-MS/MS)

Objective: Assess the metabolic cross-reactivity of the bulky trimethylphenyl moiety.

  • Microsome Incubation:

    • Incubate 1 µM of TMCC with Human Liver Microsomes (HLM, 0.5 mg/mL) and specific CYP probe substrates (e.g., Midazolam for CYP3A4) in the presence of an NADPH regenerating system.

  • Reaction Quenching:

    • Stop the reaction at 0, 15, and 30 minutes by adding ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Immediate protein precipitation halts enzymatic activity instantly, locking the metabolite ratio for accurate mass spectrometry quantification.

  • Quantification:

    • Centrifuge and analyze the supernatant via LC-MS/MS to determine the percentage of probe substrate conversion relative to the vehicle control.

Visualizing the Mechanisms

To better conceptualize the screening logic and the structural basis for TMCC's selectivity, review the following pathway diagrams.

Diagram 1: Cross-Reactivity Screening Logic

G A Compound Prep (TMCC vs EOCC) B Primary Target Assay (sPLA2 Isoforms) A->B IC50 Determination C Cross-Reactivity Panel (MAO-A/B, HIV-1 IN) B->C Hit Triage & Selectivity D Safety Profiling (CYP450 LC-MS/MS) C->D Off-Target Rejection

Caption: Workflow for evaluating coumarin-3-carboxylate cross-reactivity and selectivity.

Diagram 2: Mechanistic Basis for Selectivity

G N1 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate N2 Steric Shielding by Trimethylphenyl Moiety N1->N2 N3 sPLA2 Active Site (Favorable Hydrophobic Fit) N2->N3 High Affinity Binding N4 MAO-A / CYP3A4 (Steric Clash / Rejection) N2->N4 Cross-Reactivity Mitigated

Caption: Mechanistic basis for TMCC selectivity via steric shielding.

Conclusion

The transition from simple ethyl esters to the 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate represents a sophisticated approach to mitigating cross-reactivity in biological assays. By leveraging steric bulk, TMCC eliminates off-target interactions with MAO enzymes and CYP450s while preserving nanomolar potency against targets with accommodating hydrophobic pockets like sPLA2. For drug development professionals, utilizing TMCC in screening panels ensures cleaner data, reduced false positives, and a more predictable safety profile during early-stage preclinical evaluations.

References

  • Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - MedchemExpress.
  • Evaluation of novel N′-(3-hydroxybenzoyl)
  • Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2 as well as on edema and platelet aggregation induced by this factor Source: PubMed / NIH URL

Sources

A Comparative Guide to the Synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate: An In-Depth Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the coumarin scaffold remains a cornerstone of molecular design. The specific target, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate, presents a unique synthetic challenge due to its sterically hindered phenyl ester moiety. This guide provides a comprehensive comparison of the two most plausible and robust synthetic pathways for this molecule: the Knoevenagel Condensation and the Pechmann Condensation . Our focus extends beyond mere reaction yields to a critical evaluation of the reproducibility, scalability, and practical considerations inherent to each method, empowering researchers to make informed decisions in their synthetic endeavors.

Executive Summary: A Tale of Two Pathways

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate can be approached from two primary retrosynthetic disconnections, each leading to a well-established named reaction.

  • Pathway 1: The Knoevenagel Condensation builds the coumarin core from a substituted salicylaldehyde and an active methylene compound. This pathway is highly versatile for constructing the coumarin-3-carboxylate framework. However, its reproducibility for the target molecule is contingent on the reliable synthesis of the sterically hindered and electron-rich 2-hydroxy-3,4,6-trimethylbenzaldehyde precursor.

  • Pathway 2: The Pechmann Condensation assembles the coumarin ring by reacting a phenol with a β-keto ester under acidic conditions. This route leverages the commercially available 2,3,6-trimethylphenol. The key to reproducibility here lies in overcoming the potential steric hindrance of the phenol and selecting a suitable β-keto ester and catalyst to ensure efficient cyclization.

This guide will dissect each pathway, providing a detailed analysis of the underlying chemistry, a discussion of factors influencing reproducibility, and step-by-step experimental protocols adapted for the synthesis of our target molecule.

Visualizing the Synthetic Approaches

cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Pechmann Condensation Salicylaldehyde 2-hydroxy-3,4,6-trimethylbenzaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel MalonicEster Diethyl Malonate MalonicEster->Knoevenagel CoumarinAcid 2-oxo-2H-chromene-3-carboxylic acid derivative Knoevenagel->CoumarinAcid Esterification Esterification CoumarinAcid->Esterification Target1 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate Esterification->Target1 Trimethylphenol 2,3,6-trimethylphenol Pechmann Pechmann Condensation Trimethylphenol->Pechmann BetaKetoEster Diethyl 2-ketomalonate BetaKetoEster->Pechmann Target2 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate Pechmann->Target2 cluster_0 Knoevenagel Condensation cluster_1 Pechmann Condensation K_Pros Pros: - High yield for coumarin formation - Mild reaction conditions possible - Clean reaction profile K_Cons Cons: - Multi-step synthesis - Challenging precursor synthesis - Lower overall reproducibility Recommendation Recommendation: Pechmann Condensation is the more reproducible and practical pathway for this target molecule. K_Cons->Recommendation Overcomes precursor synthesis issues P_Pros Pros: - More direct, one-pot synthesis - Readily available starting material - High scalability and robustness P_Pros->Recommendation Leverages directness and scalability P_Cons Cons: - Potential for side reactions - May require harsher conditions - Steric hindrance can affect rate

Structural Comparison Guide: 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate vs. Analogous Coumarin-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Coumarin derivatives (2-oxo-2H-chromenes) are highly privileged scaffolds in medicinal chemistry and materials science, frequently utilized as fluorescent probes, laser dyes, and enzyme inhibitors. While the 2-oxo-2H-chromene core is rigidly planar, the C-3 carboxylate substituent possesses significant rotational freedom.

Unlike 2-oxo-2H-chromene-3-carboxamides, which are locked into planar conformations by strong intramolecular N–H···O hydrogen bonds, coumarin-3-carboxylates lack this stabilizing hydrogen bond[1]. Consequently, their solid-state conformation—specifically the dihedral angle between the coumarin core and the ester group—is dictated entirely by a delicate balance of steric hindrance and crystal packing forces (such as intermolecular C–H···O hydrogen bonding and π-π stacking).

This guide objectively compares the structural architecture of the highly sterically hindered 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate (TMP-C3C) against three established alternatives: the small alkyl ethyl ester , the conjugated cinnamyl ester , and the para-substituted 4-bromophenyl ester .

Conformational Logic & Steric Impact

The structural behavior of coumarin-3-carboxylates can be predicted by analyzing the steric bulk of the esterifying alcohol/phenol.

  • Low Steric Bulk (Ethyl & Cinnamyl derivatives): Small or highly flexible substituents allow the ester carbonyl to align closely with the coumarin plane. Ethyl derivatives typically adopt low-energy s-cis or s-trans conformations with interplanar angles ranging from 5.64° to 36.65°[1]. Similarly, the cinnamyl derivative exhibits a nearly coplanar ester group (2.9° dihedral angle), allowing for dense, 1D columnar packing driven by strong π-π stacking interactions (centroid-centroid distance of 3.838 Å)[2].

  • Moderate Steric Bulk (4-Bromophenyl derivative): A para-substituted phenyl ring introduces moderate steric clash with the coumarin C4-H. To relieve this tension, the molecule twists, resulting in a dihedral angle of 25.85°[3].

  • High Steric Bulk (TMP-C3C): The introduction of a 2,3,6-trimethylphenyl group fundamentally alters the supramolecular assembly. The ortho-methyl groups create severe steric repulsion against both the ester carbonyl and the coumarin core. Drawing structural parallels to other highly hindered derivatives—such as 4-(decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate, which is forced into a 62.97° dihedral angle[3]—the TMP group forces an orthogonal conformation (> 60°). This severe twist disrupts classical coplanar π-π stacking, forcing the crystal lattice to rely on weaker, bifurcated C–H···O interactions.

Logic A Coumarin-3-carboxylate Core B Small Alkyl/Alkenyl (e.g., Ethyl, Cinnamyl) A->B C Bulky Aryl (e.g., 2,3,6-Trimethylphenyl) A->C D Low Steric Hindrance Dihedral < 15° B->D E High Steric Hindrance Dihedral > 60° C->E F s-cis / s-trans Planar Packing Strong π-π Stacking D->F G Orthogonal Conformation Weakened π-π Stacking E->G

Fig 1: Conformational logic dictating s-cis/s-trans packing versus orthogonal steric hindrance.

Quantitative Structural Comparison

The following table summarizes the crystallographic parameters derived from Single-Crystal X-ray Diffraction (SCXRD) studies of these derivatives.

CompoundEster Substituent TypeDihedral Angle (Coumarin to Ester/Aryl)Primary Intermolecular InteractionsConformation
Ethyl-C3C [1]Small Alkyl5.64° to 36.65°C-H···O hydrogen bondss-cis / s-trans
Cinnamyl-C3C [2]Alkenyl-Aryl2.9° (Ester), 13.94° (Phenyl)C-H···O, π-π stacking (3.838 Å)E-conformation
4-BrPh-C3C [3]Para-substituted Aryl25.85°C-H···O, π-π stacking (3.725 Å)Syn carbonyls
TMP-C3C Bulky Ortho-substituted Aryl> 60° (Predicted/Analogous)Weak C-H···O, disrupted π-π stackingOrthogonal

Experimental Methodologies: Synthesis & Crystallization

To ensure data integrity, the synthesis and structural elucidation of coumarin-3-carboxylates must follow a self-validating workflow. The methodology below details the generation of these esters, utilizing acyl chloride activation to overcome the steric hindrance inherent in bulky phenols like 2,3,6-trimethylphenol.

Workflow A 1. Acyl Chloride Synthesis (Activation) B 2. Esterification with Target Phenol/Alcohol A->B C 3. Flash Column Chromatography B->C D 4. Slow Evaporation Crystallization C->D E 5. Single-Crystal X-ray Diffraction (SCXRD) D->E

Fig 2: Step-by-step experimental workflow for coumarin-3-carboxylate synthesis and SCXRD analysis.

Phase 1: Synthesis via Acyl Chloride Activation

Causality: Direct Fischer esterification fails for highly hindered phenols. Converting the carboxylic acid to an acyl chloride generates a highly electrophilic acylium equivalent, forcing the reaction to completion.

  • Activation: Suspend 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0°C under a nitrogen atmosphere, followed by a catalytic amount of DMF. Reflux for 3 hours.

    • Validation Checkpoint: Evaporate a small aliquot. The disappearance of the broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) in FTIR confirms complete conversion to the acyl chloride.

  • Esterification: Concentrate the mixture in vacuo to remove excess thionyl chloride. Redissolve in dry DCM. Slowly add a solution of the target alcohol/phenol (e.g., 2,3,6-trimethylphenol or cinnamic alcohol[2]) (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with DCM, and wash with brine. Purify the crude product via flash column chromatography on silica gel[4] (Eluent: Hexane/Ethyl Acetate gradient).

    • Validation Checkpoint: Confirm product identity and purity via ¹H and ¹³C NMR spectroscopy prior to crystallization.

Phase 2: Slow Evaporation Crystallization & SCXRD

Causality: High-quality single crystals require a highly ordered lattice. A mixed solvent system provides a polarity gradient; as the highly volatile, non-polar solvent evaporates, the solubility of the ester gradually decreases, preventing rapid precipitation and promoting defect-free crystal growth.

  • Dissolution: Dissolve ~30 mg of the purified ester in 7 mL of a mixed solvent system (e.g., ethyl acetate : petroleum ether = 1:3)[2].

  • Growth: Cover the vial with parafilm and puncture with a single needle hole. Allow to stand undisturbed at ambient temperature (20-25°C) for 5–10 days until suitable single crystals form.

  • Diffraction Analysis: Mount a suitable crystal on a diffractometer (e.g., Rigaku R-AXIS). Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F² (SHELXL)[2].

    • Validation Checkpoint: The final difference electron density map must be featureless (e.g., highest peak < 0.7 e/ų and deepest hole > -0.95 e/ų) to validate the structural model's integrity[2].

References[1] "Crystal structures, Hirshfeld surface analysis and a computational study of four ethyl 2-oxo-2H-chromene-3-carboxylate derivatives", Zeitschrift für Kristallographie - Crystalline Materials,https://doi.org/10.1515/zkri-2018-2117[3] "Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate", Acta Crystallographica Section E: Structure Reports Online (via PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4331980/[4] "Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate", Acta Crystallographica Section E: Crystallographic Communications (via PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654518/[2] "Cinnamyl 2-oxo-2H-chromene-3-carboxylate", Acta Crystallographica Section E: Structure Reports Online (via PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970366/

Sources

Safety Operating Guide

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and molecular imaging increasingly rely on complex fluorophores, managing the lifecycle of these reagents is as critical as the assays themselves. The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin-3-carboxylate family—a class of highly versatile, fluorescent heterocyclic esters. While highly valuable in vitro, the structural lipophilicity and biological activity of coumarin derivatives necessitate rigorous laboratory safety and disposal protocols to prevent environmental contamination and occupational exposure[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of this specific coumarin derivative.

Physicochemical & Hazard Profiling

To dispose of a chemical safely, one must first understand the causality behind its hazards. Coumarin derivatives generally present as crystalline solids that pose specific handling challenges. According to standardized safety data for structurally analogous coumarin-3-carboxylates, these compounds are classified as skin and eye irritants[2].

Mechanistic Insight: The addition of the 2,3,6-trimethylphenyl moiety significantly increases the molecule's overall lipophilicity (LogP). High lipophilicity means that if the compound is dissolved in a permeating organic solvent like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), it can rapidly bypass standard nitrile PPE, carrying the active compound directly through the dermal barrier. Therefore, handling solutions requires double-gloving or the use of butyl rubber gloves.

Quantitative Hazard Profile & Operational Thresholds
Parameter / HazardClassification / ValueOperational & Disposal Implication
Chemical Class Coumarin-3-carboxylate esterSegregate from strong oxidizers, acids, and bases to prevent exothermic ester hydrolysis[1].
GHS Hazard Codes H315 (Skin), H319 (Eye)Mandates minimum PPE: Nitrile gloves, safety goggles, and an impervious lab coat[2].
Solubility Profile Hydrophobic (Soluble in DCM, DMSO)Aqueous decontamination is ineffective; requires alcohol-based solvent scrubbing for surfaces[1].
RCRA Status Unlisted (Manage as Characteristic)Must be evaluated for characteristic hazards (e.g., flammability) based on the carrier solvent prior to EHS transfer[3].

Self-Validating Disposal & Decontamination Protocol

To ensure absolute safety and regulatory compliance, the disposal of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate must be executed as a self-validating system —where the success of each step is physically or visually confirmed before proceeding.

Phase 1: Waste Segregation and Containerization
  • Categorize the Waste Stream: Determine if the waste is a pure solid, dissolved in an organic solvent, or a contaminated consumable.

    • Validation: Solid waste must contain no free liquids; solvent waste must be single-phase unless explicitly managed as a mixed-phase system.

  • Select the Primary Receptacle:

    • Solid Waste: Place in a sealed, compatible polyethylene bag or the original manufacturer's vial.

    • Liquid Waste: Transfer to a designated non-halogenated organic waste carboy (or halogenated, if dissolved in DCM/Chloroform).

    • Consumables (Pipette tips, Kimwipes): Deposit in a dedicated solid chemical waste bin lined with a heavy-duty plastic bag. Never mix chemical waste with biohazardous or radioactive waste streams.

    • Validation: Ensure all containers are structurally intact, leak-proof, and that caps are securely threaded[4].

  • EPA/RCRA Compliant Labeling: Affix a standardized "HAZARDOUS WASTE" tag immediately upon the first drop of waste entering the container. List the full chemical name and the exact solvent composition[4].

    • Validation: The label must be legible, securely attached, and clearly visible without moving the container.

Phase 2: Equipment Decontamination (The Fluorescence Method)

Because coumarin derivatives possess low aqueous solubility, standard soap-and-water washing is insufficient for glassware used during synthesis or assay preparation.

  • Initial Solvent Rinse: Rinse spatulas, beakers, and reaction flasks with a compatible organic solvent (e.g., 70% Ethanol or Isopropanol) to dissolve residual coumarin ester[1]. Collect this rinse in the organic liquid waste container.

  • Aqueous Wash: Wash the equipment with a laboratory-grade detergent and warm water to remove solvent residues.

  • Fluorescence Validation: Inspect the cleaned equipment under a long-wave UV lamp (365 nm).

    • Validation: Coumarin derivatives are inherently highly fluorescent. The complete absence of blue/green fluorescence visually confirms that the equipment is fully decontaminated and safe for reuse.

Phase 3: Satellite Accumulation and EHS Transfer
  • Accumulation Limits: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed SAA limits (typically 55 gallons of total chemical waste)[4].

  • Initiate Pickup: Submit a hazardous waste pickup request to your institutional Environmental Health and Safety (EHS) department for transfer to a licensed disposal facility[1]. Empty stock containers that are not "RCRA empty" must also be managed as hazardous waste[3].

Waste Management Workflow

WasteDisposal Start Waste Generation: 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate Decision1 Waste State? Start->Decision1 Solid Solid Powder / Crystals Decision1->Solid Pure Liquid Dissolved in Organic Solvent Decision1->Liquid Solution Consumables Contaminated PPE / Glassware Decision1->Consumables Contact SolidContainer Seal in Original Container or Compatible Plastic Bag Solid->SolidContainer LiquidContainer Non-Halogenated or Halogenated Organic Waste Jug Liquid->LiquidContainer ConsumablesContainer Dedicated Solid Consumables Bin Consumables->ConsumablesContainer Labeling Affix EPA-Compliant 'HAZARDOUS WASTE' Label SolidContainer->Labeling LiquidContainer->Labeling ConsumablesContainer->Labeling EHS Transfer to EHS / Licensed Disposal Facility Labeling->EHS

Decision matrix for the segregation and disposal of coumarin-3-carboxylate derivative waste.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.